molecular formula C9H6BrClO B1416204 (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde CAS No. 161891-31-2

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

Cat. No.: B1416204
CAS No.: 161891-31-2
M. Wt: 245.5 g/mol
InChI Key: BMEIVZSKOZFHRN-WEVVVXLNSA-N
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Description

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde is a useful research compound. Its molecular formula is C9H6BrClO and its molecular weight is 245.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-3-chloroprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEIVZSKOZFHRN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C=O)/Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14063-78-6
Record name 4-Bromo.-β.-chlorocinnamaldehyde
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Foundational & Exploratory

Unlocking the Therapeutic Potential of Bromophenyl Propenal Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of Bromophenyl Propenal Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with diverse biological activities is a paramount objective. Among the myriad of chemical entities, bromophenyl propenal compounds, a class of substituted α,β-unsaturated aldehydes, have emerged as a compelling area of investigation for researchers, scientists, and drug development professionals. These compounds, structurally related to the well-studied chalcones and cinnamaldehydes, possess a unique combination of a reactive propenal moiety and a bromine-substituted phenyl ring, which confers a distinct and often potent pharmacological profile.

The presence of the bromine atom, a halogen, significantly influences the lipophilicity, metabolic stability, and binding interactions of the molecule with biological targets. This, coupled with the electrophilic nature of the α,β-unsaturated aldehyde, creates a pharmacophore capable of interacting with a wide array of cellular components, including enzymes and signaling proteins. Consequently, bromophenyl propenal derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive exploration of the potential applications of bromophenyl propenal compounds. Moving beyond a superficial overview, this document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature. It is designed to serve as a valuable resource for researchers seeking to harness the therapeutic potential of this intriguing class of molecules.

Chemical Landscape and Synthetic Strategies

The core structure of a bromophenyl propenal is a propenal (acrolein) molecule substituted with a bromophenyl group. The position of the bromine atom on the phenyl ring (ortho, meta, or para) and any substitutions on the propenal backbone give rise to a diverse family of compounds with varying physicochemical and biological properties. The most studied derivatives are the bromo-substituted cinnamaldehydes (3-phenyl-2-propenals).

Key Synthetic Methodologies

The synthesis of bromophenyl propenal compounds can be approached through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Claisen-Schmidt Condensation: A Cornerstone for Cinnamaldehyde Synthesis

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of α,β-unsaturated aldehydes and ketones.[1][2][3][4][5] It involves the base-catalyzed reaction of an aromatic aldehyde (lacking α-hydrogens) with an aliphatic aldehyde or ketone (possessing α-hydrogens).[1][2][3][4][5] For the synthesis of bromophenyl propenals, a substituted bromobenzaldehyde is reacted with acetaldehyde.

Experimental Protocol: Synthesis of 4-Bromocinnamaldehyde via Claisen-Schmidt Condensation

This protocol provides a step-by-step method for the synthesis of 4-bromocinnamaldehyde from 4-bromobenzaldehyde and acetaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • Acetaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromobenzaldehyde in 100 mL of ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add a solution of 5.0 g of sodium hydroxide in 50 mL of distilled water with continuous stirring.

  • Acetaldehyde Addition: While maintaining the temperature below 10 °C, add 5.0 mL of acetaldehyde dropwise from a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Neutralization and Extraction: Neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

2. Synthesis of α-Bromocinnamaldehyde

The synthesis of α-bromocinnamaldehyde, where the bromine is on the propenal backbone, typically involves the bromination of cinnamaldehyde followed by dehydrobromination.[6]

Experimental Protocol: Synthesis of α-Bromocinnamaldehyde

This protocol details the synthesis of α-bromocinnamaldehyde from cinnamaldehyde.

Materials:

  • Cinnamaldehyde

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Sodium carbonate

  • Phase transfer catalyst (e.g., a quaternary ammonium salt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Bromination: Dissolve 13.2 g (0.1 mol) of cinnamaldehyde in 100 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath. Slowly add 16.0 g (0.1 mol) of bromine dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, continue stirring for 30 minutes. This will form 2,3-dibromo-3-phenylpropionaldehyde.

  • Elimination: To the reaction mixture, add a solution of 15.9 g (0.15 mol) of sodium carbonate in 50 mL of water and a catalytic amount of a phase transfer catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4 hours.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude α-bromocinnamaldehyde.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Potential Therapeutic Applications

The unique chemical structure of bromophenyl propenal compounds translates into a diverse range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A growing body of evidence suggests that bromophenyl propenal derivatives possess significant anticancer properties.[2][7][8][9][10] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis.[2][7][8][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Cinnamaldehyde and its derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[2][10] One of the critical pathways implicated is the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival.[11] Cinnamaldehyde has been reported to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2]

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, by interfering with the function of key cell cycle regulatory proteins.[2]

Apoptosis_Pathway Bromophenyl_Propenal Bromophenyl Propenal Compound PI3K PI3K Bromophenyl_Propenal->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase_9 Caspase-9 Bax->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Antimicrobial_Action Bromophenyl_Propenal Bromophenyl Propenal Compound Cell_Membrane Microbial Cell Membrane Bromophenyl_Propenal->Cell_Membrane Disrupts Enzymes Essential Enzymes Bromophenyl_Propenal->Enzymes Inhibits Quorum_Sensing Quorum Sensing Bromophenyl_Propenal->Quorum_Sensing Inhibits Biofilm Biofilm Formation Quorum_Sensing->Biofilm

Caption: Multifaceted antimicrobial mechanism of bromophenyl propenal compounds.

Table 2: Antimicrobial Activity of Bromocinnamaldehyde Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-BromocinnamaldehydeVibrio parahaemolyticus50[1][12]
4-BromocinnamaldehydeVibrio harveyi50[1]
4-ChlorocinnamaldehydeVibrio parahaemolyticus50[1][12]
4-ChlorocinnamaldehydeVibrio harveyi50[1]
4-BromocinnamaldehydeUropathogenic Escherichia coli400[8]
4-ChlorocinnamaldehydeUropathogenic Escherichia coli200[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a compound against a bacterial strain. [1] Materials:

  • Test compound (e.g., a bromophenyl propenal derivative)

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Pipettes and sterile tips

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain overnight in the appropriate broth medium at the optimal temperature. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth medium without inoculum).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Alternatively, the absorbance at 600 nm can be measured using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Bromophenyl propenal compounds have shown potential as anti-inflammatory agents by modulating key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor NF-κB is a central regulator of the inflammatory response. [13][14][15][16]Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. [17]This inhibition is thought to be mediated, at least in part, by the compound's antioxidant properties and its ability to interfere with upstream signaling kinases like IKK. [17]

Conclusion and Future Directions

Bromophenyl propenal compounds represent a promising class of molecules with a rich and diverse pharmacological profile. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery and development.

The future of research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromophenyl propenal scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to gain a more comprehensive understanding of their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of the most promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

  • Development of Novel Formulations: Exploration of advanced drug delivery systems to enhance the bioavailability and targeted delivery of bromophenyl propenal compounds.

References

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The Versatile Building Blocks: A Technical Guide to 3-Haloacrylaldehydes as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, 3-haloacrylaldehydes have emerged as powerful and adaptable precursors, offering a gateway to a diverse array of complex molecular architectures. Their unique combination of an electrophilic aldehyde, a reactive carbon-carbon double bond, and a tunable carbon-halogen bond makes them invaluable assets in the synthetic chemist's toolbox, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 3-haloacrylaldehydes for researchers, scientists, and professionals in drug development.

The Art of Synthesis: Crafting the 3-Haloacrylaldehyde Scaffold

The synthetic utility of 3-haloacrylaldehydes is intrinsically linked to their efficient and reliable preparation. The Vilsmeier-Haack reaction stands as a cornerstone methodology for the synthesis of these valuable intermediates.[1][2] This formylation reaction, which employs a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), provides a direct route to 3-chloroacrylaldehydes from activated methylene compounds.[1][2]

The causality behind this choice of reagents lies in the generation of the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the key formylating species. This electrophile is highly reactive towards electron-rich substrates, enabling the introduction of the formyl group and the halogen in a single transformation.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Activated_methylene Activated Methylene Substrate Iminium_intermediate Iminium Salt Intermediate Activated_methylene->Iminium_intermediate + Vilsmeier Reagent Product 3-Chloroacrylaldehyde Derivative Iminium_intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-chloroacrylaldehydes.

A detailed protocol for a Vilsmeier-Haack type reaction to generate a related malonaldehyde derivative, which showcases the practical steps involved, is described in the synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.[2] While not a direct synthesis of a simple 3-haloacrylaldehyde, the principles are analogous.

Experimental Protocol: Synthesis of a Malonaldehyde Derivative via Vilsmeier-Haack Reaction [2]

  • Reagent Preparation: To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring, maintaining the temperature below 5 °C.

  • Substrate Addition: After the addition is complete, slowly add the 3H-indole substrate (2.18 g, 7.6 mmol).

  • Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.

  • Work-up: Pour the resulting solution into ice-cooled water and basify with aqueous NaOH solution to a pH of 8-9.

  • Isolation: Collect the resulting precipitate by filtration, dry in air, and recrystallize from ethanol to yield the desired product.

For the synthesis of 3-bromoacrylaldehydes, alternative methods involving the bromination of acrolein derivatives can be employed. A general procedure for the bromination of α,β-unsaturated acids, which can be adapted, involves the use of bromine in a suitable solvent.[3]

The Reactive Trifecta: Exploiting the Functionality of 3-Haloacrylaldehydes

The synthetic potential of 3-haloacrylaldehydes stems from the interplay of its three key functional groups: the aldehyde, the double bond, and the vinyl halide. This "reactive trifecta" allows for a wide range of transformations, making them highly sought-after precursors.

Nucleophilic Substitution: A Gateway to Functionalized Enals

The vinyl halide moiety in 3-haloacrylaldehydes is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups at the β-position. Reactions with amines, for instance, lead to the formation of 3-aminoacrylaldehydes, which are themselves valuable intermediates.

The mechanism of this vinylic nucleophilic substitution typically proceeds through an addition-elimination pathway. The nucleophile attacks the β-carbon, leading to a tetrahedral intermediate, which then eliminates the halide ion to afford the substituted product. The electron-withdrawing nature of the adjacent aldehyde group facilitates this process by stabilizing the negative charge in the intermediate.

Diagram: Nucleophilic Substitution on 3-Haloacrylaldehydes

Nucleophilic_Substitution Reactant 3-Haloacrylaldehyde Intermediate Tetrahedral Intermediate Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product 3-Substituted Acrolein Intermediate->Product - X⁻ Leaving_Group Halide Ion (X⁻) Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic substitution on 3-haloacrylaldehydes.

A representative procedure for the reaction of a related chlorinated compound with anilines demonstrates the conditions often employed for such transformations.[4]

Experimental Protocol: Nucleophilic Substitution with Aniline [4]

  • Reaction Setup: In a suitable flask, dissolve the 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol) and the desired substituted aniline (2.5 mmol) in methanol (20 mL).

  • Reaction: Stir the mixture at room temperature for 30-45 minutes.

  • Isolation: Filter the precipitated solid and recrystallize from a methanol-water mixture to obtain the pure product.

Cycloaddition Reactions: Building Rings with Precision

The conjugated π-system of 3-haloacrylaldehydes makes them excellent partners in cycloaddition reactions, most notably the Diels-Alder reaction.[5] In these [4+2] cycloadditions, the 3-haloacrylaldehyde acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing aldehyde group and the halogen atom activates the double bond, enhancing its reactivity as a dienophile.

The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state, which can be rationalized by secondary orbital interactions. This allows for the predictable construction of complex stereochemistry in the resulting cyclic products.

Diagram: Diels-Alder Reaction of a 3-Haloacrylaldehyde

Diels_Alder Diene Conjugated Diene (e.g., Furan) Transition_State [4+2] Transition State Diene->Transition_State Dienophile 3-Haloacrylaldehyde Dienophile->Transition_State Cycloadduct Cycloadduct Transition_State->Cycloadduct

Caption: General representation of a Diels-Alder reaction involving a 3-haloacrylaldehyde.

The reaction of furan with 3-bromo-1-phenylprop-2-ynone, a related α,β-unsaturated carbonyl compound, highlights the feasibility of such cycloadditions.[5]

Applications in Drug Development: From Simple Precursors to Complex Therapeutics

The true value of 3-haloacrylaldehydes is realized in their application as starting materials for the synthesis of biologically active molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.

Synthesis of Pyrazoles: Core Scaffolds in Anti-inflammatory Drugs

Pyrazoles are a class of five-membered heterocyclic compounds that form the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] A common and efficient route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[7][8] 3-Haloacrylaldehydes serve as excellent precursors to the requisite 1,3-dicarbonyl functionality.

The synthesis of pyrazole from acrolein and hydrazine hydrate, which likely proceeds through a transient 3-substituted acrolein intermediate, exemplifies this powerful transformation.[8]

Experimental Protocol: Synthesis of Pyrazole from Acrolein and Hydrazine Hydrate [8]

  • Reaction Setup: Add acrolein to a solution of hydrazine hydrate in an organic solvent at a temperature between 20-60 °C to form 2-pyrazoline.

  • Oxidation: The resulting 2-pyrazoline can be oxidized directly or after isolation. Oxidation with chlorine or an alkali metal hypochlorite in an aqueous or aqueous-organic medium at 0-30 °C yields pyrazole.

The reported synthesis of Celecoxib involves the condensation of a 1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[6] Although not starting directly from a 3-haloacrylaldehyde, the 1,3-dione intermediate can be conceptually derived from such a precursor, highlighting the synthetic connection.

Construction of Quinolines: Building Blocks for Antimalarial Agents

Quinolines are another important class of heterocyclic compounds with a rich history in medicinal chemistry, most notably as the core of antimalarial drugs like chloroquine.[9] The synthesis of substituted quinolines can be achieved through various methods, and 3-haloacrylaldehydes can serve as versatile three-carbon synthons in these constructions. While direct synthesis of chloroquine from a simple 3-haloacrylaldehyde is not the standard route, the modification of the quinoline ring, including the introduction of halo substituents, is a key strategy in the development of new antimalarial agents to overcome drug resistance.[9][10] The synthesis of 3-halo chloroquine derivatives has been shown to be effective against chloroquine-resistant strains of P. falciparum.[9]

Conclusion

3-Haloacrylaldehydes represent a class of highly valuable and versatile synthetic precursors. Their facile synthesis, coupled with the rich and predictable reactivity of their constituent functional groups, provides a powerful platform for the construction of complex organic molecules. From nucleophilic substitutions to cycloaddition reactions, these building blocks offer chemists a reliable means to introduce functionality and build molecular complexity. Their utility is particularly evident in the synthesis of heterocyclic compounds, which form the bedrock of numerous therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of 3-haloacrylaldehydes in drug discovery and development is poised to expand, solidifying their role as indispensable tools in the art of chemical synthesis.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Google Patents. (1984). Process for the preparation of pyrazole.
  • Mus-Veteau, I. (2014). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 58(10), 5859–5867. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane and Tetrafluoroboric Acid. Retrieved from [Link]

  • ResearchGate. (2020). Diels–Alder reaction between furan with 3-bromo-1-phenylprop-2-ynone.... Retrieved from [Link]

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  • Google Patents. (1990). Method of producing 3-bromobenzaldehyde.
  • ResearchGate. (2024). Effects of 3-halo chloroquine derivatives on the proliferation of CQ-susceptible and. Retrieved from [Link]

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  • ResearchGate. (n.d.). Theoretical study of the Diels–Alder reaction of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
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A Comprehensive Technical Guide to (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed examination of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde, a halogenated α,β-unsaturated aldehyde with significant potential as a versatile intermediate in synthetic chemistry. We present its core physicochemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its chemical reactivity and potential applications. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering expert insights into the handling and utilization of this valuable chemical entity.

Compound Identification and Physicochemical Properties

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde is a bespoke chemical building block characterized by a trifunctionalized three-carbon backbone. The molecule incorporates an aldehyde, a vinyl chloride, and a brominated aromatic ring, making it a highly valuable precursor for the synthesis of complex molecular architectures.

Key Identifiers

The fundamental properties and identifiers for this compound are summarized below. The molecular weight is calculated based on the most abundant isotopes.

IdentifierValue
IUPAC Name (2E)-3-(4-Bromophenyl)-3-chloroprop-2-enal
Chemical Formula C₉H₆BrClO
Molecular Weight 245.49 g/mol
Canonical SMILES C1=CC(=CC=C1C(=C/C=O)Cl)Br
InChI Key (Predicted) ZVCSHFLCOHDVSE-OWOJBTEDSA-N
CAS Number Not available in public databases
Physicochemical Properties

Experimental physicochemical data for this specific compound is not widely reported. The properties listed are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Description
Appearance Pale yellow to white crystalline solid
Melting Point Data not available; expected to be >80 °C
Boiling Point Decomposes at high temperatures
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and acetone. Insoluble in water.
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. Recommended storage at -20°C for long-term stability[1].

Synthesis and Purification

The most direct and efficient method for the synthesis of β-chloro-β-aryl-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to achieve formylation and chlorination of an activated methyl group on an aromatic ketone[2][3][4].

The logical precursor for the title compound is 4-Bromoacetophenone . The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which reacts with the enol or enolate form of the ketone. Subsequent addition, elimination, and hydrolysis steps yield the final product.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Core Reaction cluster_2 Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start 4-Bromoacetophenone (Starting Material) Start->Intermediate Electrophilic Attack Product (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde Intermediate->Product Aqueous Workup (Hydrolysis) Crude Crude Product Product->Crude Extraction Purified Purified Product Crude->Purified Column Chromatography

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

This is a representative protocol adapted from established Vilsmeier-Haack procedures. Researchers should perform their own optimization.[2][5]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

    • Causality: DMF serves as both the solvent and the precursor to the Vilsmeier reagent. Cooling is critical to control the highly exothermic reaction with POCl₃.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Causality: Slow, dropwise addition prevents a dangerous temperature spike. The stirring period allows the equilibrium to favor the formation of the electrophilic chloroiminium salt.

  • Substrate Addition: Dissolve 4-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction between the ketone and the relatively weak electrophile (the Vilsmeier reagent).

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

    • Causality: This step quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is highly exothermic and must be done with caution.

  • Workup: Stir the aqueous mixture for 1-2 hours until hydrolysis is complete. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The bicarbonate wash neutralizes any residual acids (HCl, phosphoric acid derivatives).

  • Final Purification: Purify the resulting crude solid/oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde.

Structural Elucidation and Spectroscopic Analysis

The structural identity and purity of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde can be confirmed using a combination of spectroscopic techniques. While a full experimental dataset for the (E)-isomer is not publicly available, a comprehensive study on the corresponding (Z)-isomer provides a strong basis for predicting the spectral characteristics[6].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, vinyl, and aromatic protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 10.2Doublet~7.0 Hz
Vinyl (-CH=)6.8 - 7.2Doublet~7.0 Hz
Aromatic (ortho to C=C)7.5 - 7.7Doublet~8.5 Hz
Aromatic (meta to C=C)7.6 - 7.8Doublet~8.5 Hz
  • Rationale: The aldehyde proton appears far downfield due to the deshielding effect of the carbonyl group. It is coupled to the adjacent vinyl proton, resulting in a doublet. The vinyl proton is similarly coupled to the aldehyde proton. The aromatic protons on the bromophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 195
Vinylic (C-Cl)145 - 155
Aromatic (C-Br)125 - 130
Vinylic (C-CHO)120 - 128
Aromatic (CH)128 - 135
Aromatic (C-ipso)135 - 140
  • Rationale: The carbonyl carbon is the most downfield signal[7]. The vinylic carbon bonded to the electronegative chlorine atom is significantly deshielded. The remaining vinylic and aromatic carbons appear in their typical regions[8][9].

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (aldehyde)1680 - 1705Strong, sharp
C=C Stretch (alkene)1600 - 1640Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aldehyde)2720 - 2820Medium (often two bands)
C-Cl Stretch700 - 800Medium-Strong
C-Br Stretch500 - 650Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for identifying this molecule due to the unique isotopic signatures of bromine and chlorine.

  • Isotopic Abundances:

    • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1 .

    • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1 [10][11].

This combination leads to a characteristic cluster of peaks for the molecular ion (M⁺).

Ionm/z (Calculated)Isotopic CompositionRelative Intensity (Approx.)
M⁺244C₉H₆⁷⁹Br³⁵ClO100% (3 * 1 = 3)
M+2246C₉H₆⁸¹Br³⁵ClO / C₉H₆⁷⁹Br³⁷ClO~133% (1 * 1 + 3 * 1 = 4)
M+4248C₉H₆⁸¹Br³⁷ClO / C₉H₆⁷⁹Br³⁹Cl~41% (1 * 1 + 3 * 0 = 1.23)
M+6250C₉H₆⁸¹Br³⁹Cl~8% (1 * 0)

The M+2 peak is expected to be the most abundant in the cluster. This unique M:M+2:M+4 pattern is a definitive fingerprint for a compound containing one bromine and one chlorine atom[10][12][13].

Reactivity and Synthetic Applications

The molecule possesses three primary reactive centers, allowing for diverse and orthogonal chemical transformations.

Caption: Key reactive sites on the title compound.

  • The Aldehyde Group: This site is susceptible to a wide range of classical carbonyl chemistry, including nucleophilic addition by Grignard or organolithium reagents, reduction to a primary alcohol (using NaBH₄), oxidation to a carboxylic acid, and olefination reactions (e.g., Wittig reaction).

  • The α,β-Unsaturated System: The conjugated system allows for 1,4-conjugate addition (Michael addition) of soft nucleophiles like cuprates, thiols, and enamines. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position.

  • The Halogen Atoms: The two halogen atoms offer distinct reactivity profiles. The vinyl chloride can undergo nucleophilic aromatic substitution (SₙAr-type) reactions, though this often requires harsh conditions or activation. More significantly, the aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to introduce new aryl, vinyl, alkynyl, or amino groups at the 4-position of the phenyl ring, enabling rapid diversification of the molecular scaffold.

Safety and Handling

  • Hazard Class: Halogenated aldehydes should be handled as irritants and potential lachrymators.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Toxicity: Acute toxicity data is not available. Assume the compound is harmful if swallowed or inhaled.

References

  • Latha, V., et al. (2024). Structural, spectroscopic, DFT studies, Hirshfeld surface analysis and antibacterial activity of Z-3-(4-bromophenyl)-3-chloroacrylaldehyde. Journal of Molecular Structure, 1309, 138147. [Link]

  • Deneva, V., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 127. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jasinski, J. P., et al. (2010). (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o158. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Rajput, P. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from [Link]

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An In-depth Technical Guide to Covalent Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Historically viewed with caution due to potential toxicity, targeted covalent inhibitors (TCIs) have undergone a profound renaissance, emerging as a powerful and validated modality in modern drug discovery.[1] Fueled by landmark clinical successes and significant technological advancements, the rational design of covalent drugs now allows for the creation of highly potent, selective, and durable therapeutics.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core principles of covalent inhibition. We will explore the mechanistic underpinnings, sophisticated design strategies, critical experimental workflows for characterization, and the evolving landscape of this exciting field. Our focus is to blend foundational theory with field-proven, practical insights to empower scientists in harnessing the full potential of covalent inhibitors.

The Resurgence of an Old Modality: Why Covalent Inhibition Now?

While covalent drugs like Aspirin and Penicillin have been clinical mainstays for over a century, their mechanisms were discovered largely through serendipity.[3] For decades, the pharmaceutical industry was reluctant to systematically pursue molecules designed to form permanent bonds with their targets, fearing off-target reactions and idiosyncratic toxicities.[3][4] However, this paradigm has shifted dramatically.

The modern resurgence is driven by several key advantages that covalent inhibitors offer over their non-covalent counterparts:

  • Enhanced Potency and Duration of Action: By forming a stable, covalent bond, the inhibitor effectively removes the target protein from the active pool.[1] This irreversible or long-lived inactivation leads to profound potency and a prolonged pharmacodynamic effect that can be disconnected from the drug's pharmacokinetic profile.[5]

  • Overcoming Drug Resistance: In fields like oncology, acquired resistance through target mutation is a major challenge. Covalent inhibitors can be designed to target residues outside of the primary binding pocket, including those in resistance-conferring mutants, thereby maintaining efficacy.

  • Targeting "Undruggable" Proteins: Many challenging targets, such as those with shallow binding pockets or weak ligand affinities, are difficult to modulate with traditional non-covalent binders. Covalency can provide the necessary affinity and residence time to achieve therapeutic effect, exemplified by the successful development of inhibitors for KRAS(G12C).[2][6]

This renewed interest is underpinned by advanced technologies, particularly in proteomics and mass spectrometry, which enable the precise characterization of a covalent drug's selectivity and reactivity on a proteome-wide scale.[7]

Mechanism of Action: A Tale of Two Steps

The action of a targeted covalent inhibitor is not a simple collision but a refined, two-step process. This mechanism is fundamental to understanding both the potency and selectivity of these molecules.[5]

Step 1: Reversible Binding (Formation of the E•I Complex) Initially, the inhibitor (I) associates with the enzyme or protein target (E) through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) to form a reversible complex (E•I). The affinity of this initial binding is defined by the inhibition constant, Kᵢ .[8] A lower Kᵢ indicates stronger initial binding. This step is critical for selectivity; the inhibitor's scaffold, or "guidance system," directs it to the intended target protein.[1]

Step 2: Irreversible Covalent Bond Formation (Inactivation) Once the inhibitor is correctly oriented within the target's binding site, its electrophilic "warhead" is positioned in close proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, lysine).[5] This proximity facilitates a chemical reaction, forming a stable covalent bond and the inactivated complex (E-I). The maximal rate of this inactivation step is defined by the constant k_inact .[9]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant k_inact/Kᵢ .[9][10] This value represents the efficiency of covalent modification at low inhibitor concentrations and is the most critical parameter for structure-activity relationship (SAR) studies, as it captures improvements in both binding affinity (Kᵢ) and chemical reactivity (k_inact).[8]

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inactivation E_I E + I (Target + Inhibitor) EI_complex E•I (Reversible Complex) E_I->EI_complex k_on / k_off (Kᵢ = k_off / k_on) EI_complex->E_I EI_covalent E-I (Covalent Adduct) EI_complex->EI_covalent k_inact

Caption: The two-step mechanism of targeted covalent inhibition.

Rational Design of Covalent Inhibitors

The design of a successful TCI hinges on the careful orchestration of three components: a high-affinity scaffold, a precisely tuned electrophilic warhead, and an appropriate linker.

The Warhead: Tuning Reactivity

The electrophilic warhead is the reactive moiety that forms the covalent bond. The choice of warhead is critical and involves a delicate balance: it must be reactive enough to bond with its target but not so reactive that it indiscriminately modifies other proteins or biomolecules, which can lead to toxicity.[11] While cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiol group, warheads have been developed for other residues as well.[6]

Warhead ChemistryTarget Residue(s)Reactivity ProfileExample FDA-Approved Drug
Acrylamide CysteineMildly electrophilic, Michael acceptorIbrutinib, Osimertinib[12]
Cyano-acrylamide CysteineMore reactive than acrylamide due to electron withdrawalDacomitinib[11]
Vinyl Sulfone/Sulfonamide Cysteine, LysinePotent Michael acceptorsPosaconazole (antifungal)
Nitrile Cysteine (reversible)Forms a reversible thioimidate adductNirmatrelvir[1]
Boronic Acid Serine (reversible)Forms a reversible boronate esterBortezomib[6]
Sulfonyl Fluoride Serine, Tyrosine, LysineHighly reactive, often used in chemical biology-

Causality Behind Warhead Choice: The selection of a warhead is dictated by the target. For kinases, where a cysteine may be located near the ATP binding pocket, an acrylamide is a common choice. For proteases with a catalytic serine, a boronic acid or sulfonyl fluoride might be employed. The goal is to match the warhead's intrinsic reactivity with the microenvironment of the target site to achieve "proximity-mediated" reactivity, enhancing selectivity.

Discovery and Screening Strategies

Two primary strategies are employed to discover novel covalent inhibitors:

  • Ligand-First (Targeted) Approach: This is the most common strategy. It begins with a known, high-affinity non-covalent binder (a "guidance system").[1] Structural information (e.g., X-ray crystallography) is then used to identify a nearby nucleophilic residue. A suitable warhead is appended to the binder at a position that allows for efficient reaction with the identified nucleophile. The majority of approved covalent kinase inhibitors, like ibrutinib, were developed this way.[1]

  • Electrophile-First (Screening) Approach: In this method, libraries of small, reactive fragments (electrophiles) are screened against the target protein or even entire proteomes.[1][2] Hits are identified as molecules that form a covalent bond. This approach is powerful for discovering novel binding sites and scaffolds, especially for challenging targets without a known reversible ligand.[7] Modern chemoproteomic platforms are essential for this strategy.[13]

Covalent Inhibitor Discovery Workflow cluster_ligand Ligand-First Approach cluster_electro Electrophile-First Approach L1 Start: High-Affinity Reversible Ligand L2 Structural Biology (X-ray, Cryo-EM) L1->L2 L3 Identify Proximal Nucleophile (e.g., Cys) L2->L3 L4 Rational Design: Append Warhead L3->L4 Optimization Hit-to-Lead Optimization (Potency, Selectivity, PK/PD) L4->Optimization E1 Start: Covalent Fragment Library E2 Screening vs. Target (e.g., qIT, MS-based) E1->E2 E3 Chemoproteomics for Hit Identification E2->E3 E4 Structure-Based Fragment Growth E3->E4 E4->Optimization

Caption: Primary strategies for the discovery of covalent inhibitors.

Essential Experimental Characterization

Once a covalent hit is identified, a rigorous and multi-faceted experimental cascade is required to validate its mechanism and characterize its properties. This process is a self-validating system, where each experiment provides evidence that informs the next.

Protocol: Confirmation of Covalent Adduct Formation via Mass Spectrometry

Principle: The most direct and unambiguous method to confirm covalent bond formation is to measure the mass of the protein-inhibitor adduct. Intact protein mass spectrometry (MS) provides a precise mass measurement of the whole protein, allowing for the detection of a mass shift equal to the molecular weight of the inhibitor.

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the covalent inhibitor (e.g., 25 µM) in a suitable buffer (e.g., PBS or HEPES) at room temperature. Include a vehicle control (e.g., DMSO). Incubation times can vary (e.g., 30 min to 4 hours) depending on the expected reaction rate.

  • Quenching (Optional): The reaction can be stopped by adding a quenching agent like excess dithiothreitol (DTT) or by rapid denaturation with acid (e.g., formic acid).

  • Sample Desalting: It is critical to remove non-volatile salts from the buffer. This is typically done using a C4 ZipTip or a similar reversed-phase chromatography medium. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the desalted sample into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

  • Data Deconvolution: The resulting mass spectrum will show a series of multiply charged ions. Use deconvolution software (e.g., MagTran, MaxEnt) to convert this charge state envelope into a single, zero-charge mass spectrum.

  • Analysis: Compare the deconvoluted mass of the inhibitor-treated sample to the vehicle control. A mass increase corresponding to the exact molecular weight of the inhibitor confirms covalent modification. The relative peak heights can provide an estimate of the modification stoichiometry.

Trustworthiness Check: The inclusion of a DMSO vehicle control is non-negotiable. It establishes the baseline mass of the unmodified protein. A positive control with a known covalent modifier, if available, further validates the assay setup.

Protocol: Determination of Kinetic Parameters (k_inact/Kᵢ)

Principle: To quantify the efficiency of inactivation, the apparent rate of inhibition (k_obs) is measured across a range of inhibitor concentrations. Plotting k_obs versus inhibitor concentration allows for the determination of k_inact and Kᵢ.[14]

Step-by-Step Methodology:

  • Assay Setup: Use a continuous or discontinuous functional assay that measures the activity of the target protein (e.g., a kinase assay measuring ATP consumption or a protease assay measuring cleavage of a fluorescent substrate).

  • Inhibitor Pre-incubation: In a multi-well plate, pre-incubate the enzyme with multiple concentrations of the covalent inhibitor. It is crucial to use a range of concentrations that span the expected Kᵢ.

  • Reaction Initiation: At various time points during the pre-incubation, initiate the enzymatic reaction by adding the substrate.

  • Measure Progress Curves: Continuously monitor the reaction progress (e.g., fluorescence or luminescence) for each inhibitor concentration and time point. The data will show that for a given inhibitor concentration, the enzyme activity decreases over the pre-incubation time.

  • Calculate k_obs: For each inhibitor concentration, plot the enzyme activity (or reaction rate) against the pre-incubation time. Fit this data to a single exponential decay equation to determine the observed rate of inactivation, k_obs .

  • Determine k_inact and Kᵢ: Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. Fit this data to the Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (Kᵢ + [I]) This hyperbolic fit will yield the values for k_inact (the maximum rate at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation rate). The ratio k_inact/Kᵢ can then be calculated.[10]

Causality Behind Experimental Choices: Measuring kinetics is more informative than a simple IC₅₀ endpoint. An IC₅₀ value for a covalent inhibitor is time-dependent and can be misleading.[8] The k_inact/Kᵢ value, however, is a constant that reflects the intrinsic efficiency of the molecule, making it the gold standard for comparing compounds and guiding medicinal chemistry optimization.

Protocol: Proteome-Wide Selectivity Profiling

Principle: To ensure a covalent inhibitor is not promiscuous, its interaction with thousands of other proteins must be assessed. Activity-Based Protein Profiling (ABPP) and other chemoproteomic methods are powerful tools for this purpose.[13] These techniques use probes to map the reactive sites (e.g., cysteines) across the proteome and measure how an inhibitor competes for binding at these sites.[7]

Step-by-Step Methodology (Competitive ABPP):

  • Cell Lysate Preparation: Prepare proteomes from relevant cell lines or tissues by lysis in a native buffer.

  • Inhibitor Treatment: Treat aliquots of the proteome with the covalent inhibitor at various concentrations. Include a vehicle control.

  • Probe Labeling: Add a broad-spectrum covalent probe (e.g., an iodoacetamide-alkyne probe for cysteines) to all samples. This probe will label all accessible cysteines that were not already blocked by the inhibitor.

  • Click Chemistry: Use copper-catalyzed click chemistry to attach a reporter tag (e.g., biotin) to the alkyne handle on the probe.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Wash extensively to remove non-labeled proteins. Digest the enriched proteins on-bead with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each cysteine-containing peptide in the inhibitor-treated samples relative to the vehicle control. A significant reduction in a peptide's signal indicates that the inhibitor bound to that specific cysteine, preventing probe labeling. This allows for the identification of both on-target and off-target engagement sites across the proteome.[15]

Selectivity Profiling Workflow Start Cell Lysate (Proteome) Treat Incubate with Covalent Inhibitor (or DMSO) Start->Treat Probe Add Broad-Spectrum Covalent Probe (e.g., IA-alkyne) Treat->Probe Click Click Chemistry (Attach Biotin Tag) Probe->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Quantify Peptide Abundance vs. DMSO Control LCMS->Analyze Result Identify On-Target and Off-Target Engagement Sites Analyze->Result

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Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Modern Imperative in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of modern medicine, agriculture, and materials science. It is estimated that over half of all known organic compounds are heterocycles, a testament to their versatility and prevalence in nature and industry.[1][2] A significant portion of FDA-approved drugs, from the antibiotic penicillin to the anticancer agent imatinib, feature heterocyclic scaffolds as their core structural motif.[3]

For decades, the synthesis of these vital compounds relied on classical methods, which, while foundational, often suffer from drawbacks such as harsh reaction conditions, slow reaction rates, and low product yields.[4] The contemporary demands of drug discovery and development—speed, efficiency, sustainability, and molecular diversity—necessitate a more advanced synthetic toolkit.

This guide provides an in-depth exploration of three transformative strategies that are reshaping the landscape of heterocyclic synthesis:

  • Transition Metal-Catalyzed C-H Activation: A paradigm of atom economy, directly converting ubiquitous C-H bonds into new C-C or C-X bonds, thus streamlining synthetic routes.[5]

  • Visible-Light Photoredox Catalysis: A green and powerful approach that harnesses light energy to facilitate novel, mild, and highly selective chemical transformations.[6][7]

  • Continuous Flow Chemistry: A technology that revolutionizes process control, offering enhanced safety, scalability, and the ability to perform reactions under conditions inaccessible in traditional batch chemistry.[8][9][10]

For researchers, scientists, and drug development professionals, mastering these techniques is crucial for accelerating the discovery of new chemical entities and developing robust, scalable synthetic processes.

Precision and Economy: Transition Metal-Catalyzed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is one of the most significant advances in modern organic synthesis.[5] By circumventing the need for pre-functionalized starting materials (e.g., organohalides or organometallics), C-H activation offers a more direct, atom-economical, and environmentally benign pathway to complex molecules. Transition metals, particularly palladium, rhodium, and ruthenium, are exceptionally proficient at mediating these transformations.[11][12]

The Catalytic Cycle: A Mechanistic Overview

The power of transition metal catalysis lies in its ability to operate in a closed loop, where the active catalyst is regenerated after each productive cycle. A representative palladium-catalyzed C-H activation and annulation process typically proceeds through several key steps.[12]

The causality is as follows: The initial C-H activation step, often the most challenging, is facilitated by the metal center, which then orchestrates the formation of new bonds through subsequent insertion and elimination steps. The choice of ligand, oxidant, and solvent is critical for controlling reactivity and selectivity.

C_H_Activation_Cycle cluster_0 Pd(II)/Pd(0) Catalytic Cycle Pd_0 Pd(0)L_n OxAdd Oxidative Addition Pd_0->OxAdd [Oxidant] Pd_II_A R-Pd(II)-X OxAdd->Pd_II_A CH_Activation C-H Activation (e.g., CMD) Pd_II_A->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Insertion Migratory Insertion Palladacycle->Insertion Intermediate_C Expanded-Ring Palladacycle Insertion->Intermediate_C RedElim Reductive Elimination Intermediate_C->RedElim RedElim->Pd_0 Catalyst Regeneration Product Heterocyclic Product RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 Substrate with C-H Reactant2->CH_Activation Reactant3 Coupling Partner Reactant3->Insertion Photoredox_Cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC_ox PC PC_star_ox PC* PC_ox->PC_star_ox hν (Light) PC_plus_ox PC+ PC_star_ox->PC_plus_ox SET A Acceptor (A) A_rad_ox A•⁻ A->A_rad_ox Product_ox Product D_ox Donor (D) D_rad_ox D•⁺ D_ox->D_rad_ox PC_red PC PC_star_red PC* PC_red->PC_star_red hν (Light) PC_minus_red PC- PC_star_red->PC_minus_red SET PC_minus_red->PC_red SET D_red Donor (D) D_rad_red D•⁺ D_red->D_rad_red Product_red Product D_rad_red->Product_red A_red Acceptor (A) A_rad_red A•⁻ A_red->A_rad_red A_rad_red->Product_red Flow_Chemistry_Workflow PumpA Reagent A Syringe Pump Flow Rate: x mL/min Mixer T-Mixer PumpA->Mixer PumpB Reagent B Syringe Pump Flow Rate: y mL/min PumpB->Mixer Reactor {Heated/Cooled Reactor Coil | Residence Time = V/ (x+y)} Mixer->Reactor BPR {Back-Pressure Regulator | Controls System Pressure} Reactor->BPR Collection Product Collection BPR->Collection

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Application Note: Unveiling the Architecture of Covalent Modifiers: A Guide to Single-Crystal X-ray Diffraction of Substituted Acrylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted acrylaldehydes are a cornerstone in modern drug discovery, serving as highly effective electrophilic "warheads" for covalent inhibitors.[1][2] Their therapeutic efficacy is critically dependent on the precise three-dimensional arrangement of atoms, which dictates their reactivity and binding specificity. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this atomic-level architecture.[3][4] However, the inherent reactivity, volatility, and often challenging crystallization behavior of these small molecules present significant hurdles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols and explaining the causality behind experimental choices to successfully navigate the SC-XRD analysis of substituted acrylaldehydes, from crystal growth to final structure refinement.

The Unique Crystallographic Challenge of Acrylaldehydes

Substituted acrylaldehydes are not typical small molecules. Their α,β-unsaturated carbonyl moiety makes them susceptible to a range of reactions and physical behaviors that complicate crystallographic analysis. Understanding these challenges is the first step toward designing a successful experimental strategy.

  • Chemical Reactivity: The electrophilic nature of the β-carbon makes acrylaldehydes prone to polymerization and Michael addition reactions, especially in the presence of nucleophiles, light, or heat. This can lead to sample degradation before or during crystallization experiments.

  • Volatility: Low molecular weight acrylaldehydes can be highly volatile, making traditional crystallization methods like slow evaporation difficult to control. Sample loss and the inability to reach supersaturation are common issues.

  • Poor Crystallization Propensity: The conformational flexibility of substituents and the often-weak intermolecular interactions (compared to molecules with strong hydrogen bond donors/acceptors) can lead to the formation of oils, microcrystalline powders, or no crystals at all.[5][6]

  • Sensitivity: Many of these compounds are sensitive to air and moisture, requiring handling under inert conditions to prevent degradation.[7][8]

Overcoming these obstacles requires a tailored approach that mitigates reactivity and carefully controls the crystallization environment.

Strategic Crystallization Protocols

The journey to a high-quality crystal begins with meticulous planning and execution of the crystallization experiment. Given the challenging nature of acrylaldehydes, a multi-pronged screening approach is often necessary.

Pre-Crystallization: Ensuring Sample Quality

The purity of the starting material is paramount. Impurities can inhibit nucleation and disrupt crystal lattice formation, leading to poor-quality crystals or crystallization failure.[9]

  • Purification: Employ rigorous purification techniques such as flash chromatography or preparative HPLC. Ensure complete removal of residual solvents, which can interfere with the crystallization process.

  • Characterization: Confirm purity (>95%) and identity using NMR, LC-MS, and other appropriate analytical techniques.

  • Stability: Assess the compound's stability under ambient conditions. If the compound shows signs of degradation or polymerization, all subsequent steps must be performed under an inert atmosphere (e.g., in a glovebox).

Crystallization Techniques for Reactive & Volatile Compounds

No single method guarantees success; therefore, screening several techniques in parallel is the most efficient strategy.

Crystallization MethodPrincipleSuitability for Acrylaldehydes
Vapor Diffusion An anti-solvent vapor slowly diffuses into a sealed chamber containing a solution of the compound, gradually reducing its solubility.Highly Recommended. Offers excellent control over the rate of supersaturation, minimizing oiling out. Works well for milligram quantities.[5][10]
Slow Cooling A saturated or near-saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective. Best performed in sealed vials to prevent loss of volatile compounds. A programmable cryostat can provide precise cooling rates.
Solvent/Anti-Solvent Diffusion (Layering) A layer of anti-solvent is carefully added on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix.Good for screening. Can be faster than vapor diffusion but offers less control. Best for compounds that are significantly more soluble in one solvent.
Slow Evaporation The solvent is allowed to evaporate slowly from a solution, increasing the compound's concentration to the point of crystallization.Use with Caution. Generally unsuitable for volatile acrylaldehydes unless evaporation is extremely slow (e.g., via a narrow-gauge needle in a septum-sealed vial in a cold environment).[11]
Protocol 2.2.1: Vapor Diffusion (Hanging Drop Method)

This is often the most successful method for small, challenging molecules.

Rationale: This technique provides a slow and controlled approach to supersaturation. By separating the compound solution from the bulk anti-solvent, it prevents rapid precipitation and promotes the growth of well-ordered single crystals.

Materials:

  • Purified substituted acrylaldehyde

  • Crystallization plates (24- or 96-well)

  • Siliconized glass cover slips

  • High-purity solvents and anti-solvents (see Table 2)

  • Vacuum grease

Procedure:

  • Prepare the Reservoir: In each well of the crystallization plate, pipette 500 µL of the anti-solvent.

  • Prepare the Compound Solution: Prepare a concentrated solution of the acrylaldehyde in a "good" solvent (e.g., dichloromethane, ethyl acetate) at a concentration near its saturation point.

  • Set the Drop: On a clean cover slip, place a 1-2 µL drop of the compound solution. If desired, this can be mixed with an equal volume of the reservoir solution to pre-equilibrate the drop.

  • Seal the Well: Carefully invert the cover slip and place it over the well, using a thin layer of vacuum grease to create an airtight seal.

  • Incubate: Place the plate in a vibration-free location, such as a dedicated incubator, at a constant temperature (e.g., 4 °C, 12 °C, or 20 °C).[12]

  • Monitor: Check for crystal growth periodically using a microscope without disturbing the plate. Crystals can appear within hours or may take several weeks.[5]

Screening and Optimization

A systematic screening of solvents, temperatures, and concentrations is critical.

Table 2: Recommended Solvent Systems for Crystallization Screening

Good Solvents (for Compound) Anti-Solvents (for Vapor Diffusion)
Dichloromethane Pentane, Hexane, Heptane
Ethyl Acetate Hexane, Cyclohexane
Acetone Diethyl Ether, Pentane
Acetonitrile Toluene, Diethyl Ether
Tetrahydrofuran Hexane, Pentane

| Toluene | Heptane, Pentane |

Causality: The choice of solvent system is crucial. A "good" solvent should fully dissolve the compound, while the "anti-solvent" should be miscible with the good solvent but cause the compound to be insoluble. The difference in volatility between the two dictates the rate of diffusion and, consequently, the speed of crystallization.[5] Slower growth rates generally produce higher-quality crystals.[5]

Workflow for Crystal Handling and Data Collection

The process from a promising crystal in a drop to a dataset requires careful handling, especially for reactive and sensitive compounds.

SCXRD_Workflow cluster_prep Crystal Growth & Harvesting cluster_data Data Collection cluster_solve Structure Solution & Refinement Start Purified Compound Cryst Perform Crystallization Screening (Protocol 2.2.1) Start->Cryst Inspect Identify Suitable Crystal (Microscope) Cryst->Inspect Harvest Harvest Crystal with Cryoloop & Cryoprotectant Inspect->Harvest Mount Mount on Goniometer under Cryostream (100 K) Harvest->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Execute Data Collection Strategy Center->Collect Process Integrate & Scale Data (Determine Space Group) Collect->Process Solve Solve Phase Problem (e.g., Direct Methods) Process->Solve Refine Refine Atomic Model (Least-Squares) Solve->Refine Disorder Model Disorder (if present) Refine->Disorder Validate Validate Final Structure Disorder->Validate End Final CIF File Validate->End

Caption: Overall workflow from purified compound to the final crystallographic information file (CIF).

Protocol 3.1: Crystal Mounting and Cryo-cooling

Rationale: Low-temperature data collection (~100 K) is mandatory for substituted acrylaldehydes. It mitigates radiation damage, reduces atomic thermal motion (leading to higher resolution data), and effectively freezes any reactive processes.[7][13] A cryoprotectant prevents the formation of crystalline ice from residual solvent, which would destroy the sample.

Materials:

  • Nylon cryoloops or micromounts

  • Magnetic wand

  • Cryoprotectant oil (e.g., Paratone-N, NVH oil)

  • Microscope with polarizing filters

  • Liquid nitrogen dewar and cryo-cooling system on the diffractometer

Procedure:

  • Select a Crystal: Under a microscope, identify a suitable crystal. Ideal crystals are single, transparent, have sharp edges, and show no visible cracks or defects.[14] They should be appropriately sized for the X-ray beam (typically 0.1-0.3 mm).

  • Prepare the Loop: Place a small drop of cryoprotectant oil on a glass slide.

  • Harvest: Using a cryoloop slightly larger than the crystal, carefully scoop the crystal out of its growth solution. Quickly wick away excess mother liquor with the edge of a paper towel.

  • Cryoprotect: Immediately transfer the crystal into the drop of cryoprotectant oil to prevent it from drying out.

  • Mount: Pick up the oil-coated crystal with the loop. The surface tension of the oil should hold it in place.[15]

  • Flash-Cool: Swiftly move the mounted crystal into the cold nitrogen stream (~100 K) of the diffractometer. This rapid cooling vitrifies the surrounding oil and any remaining solvent.[7][13]

  • Center the Crystal: Use the goniometer controls and the diffractometer's video camera to ensure the crystal is perfectly centered in the X-ray beam for uniform irradiation.[15]

Data Collection and Refinement Strategies

Data Collection

Modern diffractometers automate much of the data collection process, but a sound strategy is vital for weakly diffracting or problematic crystals.

  • Strategy: Use a high-redundancy data collection strategy. This involves collecting more data than is mathematically required, which improves data quality and statistics (e.g., R-merge) and helps in correcting for absorption.[16]

  • Exposure Time: For weakly diffracting crystals, longer exposure times per frame may be necessary to improve the signal-to-noise ratio.[13]

  • Detector Technology: Modern photon-counting detectors (e.g., pixel array detectors) offer high sensitivity and low noise, which is ideal for small or weakly diffracting samples.[13]

Table 3: Typical Data Collection Parameters

Parameter Typical Value Rationale
Temperature 100(2) K Minimizes thermal motion and radiation damage.[13]
Radiation Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) Mo is standard for small molecules; Cu is better for very small crystals but may cause higher fluorescence.
Detector Distance 40-60 mm A balance between resolving spots and capturing high-angle data.
Scan Width 0.5 - 1.0° per frame Smaller steps provide better sampling of reciprocal space.
Redundancy > 4 Improves data statistics and helps identify outliers.

| Resolution | Aim for > 0.84 Å (I/σ(I) > 2) | Higher resolution allows for more precise determination of atomic positions. |

Structure Solution and Refinement

Once a complete dataset is collected and processed, the next step is to solve the phase problem and build an atomic model.

  • Structure Solution: For small molecules, direct methods or dual-space algorithms (as implemented in programs like SHELXT or oIex2.solve) are almost always successful in providing an initial structural model.

  • Refinement: The initial model is refined against the experimental data using full-matrix least-squares refinement (SHELXL). This process optimizes the atomic positions, occupancies, and displacement parameters to best fit the observed diffraction pattern.

Addressing Common Refinement Challenges: Disorder

Disorder is a common phenomenon where a molecule or part of a molecule occupies more than one position or orientation within the crystal lattice.[17][18] The flexible substituents on acrylaldehydes are often prone to this.

Rationale for Modeling Disorder: Failing to model disorder results in a poor fit to the data, chemically nonsensical bond lengths and angles, and large, non-spherical atomic displacement parameters (thermal ellipsoids). A proper disorder model accurately represents the average structure in the crystal.

Disorder_Logic Start Observe Elongated Ellipsoids or Large Residual Peaks in Difference Fourier Map Split Split Atom Positions into Two or More Components (PART 1, PART 2) Start->Split Constrain Apply Geometric Restraints (e.g., SADI, DFIX, SAME) to Maintain Chemical Sense Split->Constrain RefineOcc Refine Occupancies as a Free Variable (e.g., 0.6 vs 0.4) Constrain->RefineOcc Check Check for Improved R-factors and Sensible Geometry/ Displacement Parameters RefineOcc->Check Accept Accept Disorder Model Check->Accept Yes Reject Re-evaluate Model Check->Reject No

Caption: Decision workflow for identifying and modeling atomic disorder during refinement.

Practical Steps in SHELXL:

  • Identify: Locate the disordered atoms from the difference Fourier map and their elongated atomic displacement parameters.

  • Split: Generate coordinates for the alternate conformation. Use the PART 1 and PART 2 instructions to define the two components. Assign occupancies using a free variable (e.g., 21 for the major component, -21 for the minor).[18]

  • Restrain: Use restraints (DFIX, SADI, SAME) to ensure that the bond lengths and angles of both components remain chemically reasonable. For rigid groups, AFIX can be used.

  • Refine: Perform several cycles of least-squares refinement, allowing the occupancies and positions to optimize.

  • Validate: The final model should have lower R-factors and a flatter difference Fourier map compared to the non-disordered model.

Specialized software like DSR can help automate the process of inserting and restraining disordered fragments.[19][20]

Conclusion

The successful single-crystal X-ray diffraction analysis of substituted acrylaldehydes is an achievable goal that provides indispensable structural insights for drug discovery.[21] Success hinges on a methodical approach that acknowledges and mitigates the inherent challenges of these reactive and volatile molecules. By employing careful purification, robust crystallization screening protocols, mandatory cryo-protection techniques, and diligent refinement strategies, researchers can confidently determine the precise three-dimensional structures that govern the function of these potent covalent modifiers.

References

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  • Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available from: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Available from: [Link]

  • Durham University. (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Durham University. Available from: [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs, University of York. Available from: [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1093–1103. Available from: [Link]

  • Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2003–2016. Available from: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available from: [Link]

  • Fiveable. (n.d.). Data collection and reduction. Crystallography Class Notes. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2095-2113. Available from: [Link]

  • Yoon, K. A., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43349–43360. Available from: [Link]

  • International Union of Crystallography (IUCr). (n.d.). Homepage. Available from: [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Available from: [Link]

  • Manohar, H., et al. (1998). Easy and economic ways of handling air-sensitive crystals for X-ray diffraction studies. Journal of Applied Crystallography, 31(5), 811-812. Available from: [Link]

  • Kratzert, D. (n.d.). Disordered Structure Refinement. Wikipedia. Available from: [Link]

  • Müller, P. (2009). Disorder. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Available from: [Link]

  • ResearchGate. (2016). What sort of optimization do I require to get a good diffraction from very weak diffracting protein crystals?. Available from: [Link]

  • IUCr Journals. (n.d.). data for structural and crystallization communications. Available from: [Link]

  • BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Available from: [Link]

  • Ali, B., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Food Properties, 26(1). Available from: [Link]

  • IUCr Journals. (2022). Efficient in situ screening of and data collection from microcrystals in crystallization plates. Journal of Applied Crystallography, 55(2). Available from: [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]

  • Hurley, T.D., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry. Available from: [Link]

  • BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Available from: [Link]

  • IUCr Journals. (2022). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A, 78(6). Available from: [Link]

  • Wlodawer, A. (2020). 05 Diffraction image processing. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • van der Sluis, M., et al. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 4), 353–358. Available from: [Link]

  • MDPI. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6539. Available from: [Link]

  • Tuleva, B., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 883–894. Available from: [Link]

  • Organic Letters. (2026). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Available from: [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Available from: [Link]

  • IUCr Journals. (2026). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. Journal of Applied Crystallography, 59(1). Available from: [Link]

  • IUCr Journals. (2018). Optimizing disordered crystal structures. IUCrJ, 5(Pt 2), 114–122. Available from: [Link]

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Application Note & Protocol: Elucidating the Electronic Structure of Haloalkenes with Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Haloalkenes and the Role of DFT

Haloalkenes, a class of unsaturated hydrocarbons containing at least one carbon-carbon double bond and one halogen atom, are pivotal in various scientific domains, including medicinal chemistry, materials science, and synthetic organic chemistry. Their unique electronic properties, governed by the interplay between the π-system of the double bond and the electronegativity and polarizability of the halogen substituent, dictate their reactivity and intermolecular interactions. Halogen substitution can profoundly influence molecular properties, such as stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and reducing the HOMO-LUMO energy gap, which is crucial for tuning the electronic behavior of drug candidates and functional materials.[1][2]

Understanding the intricate details of their electronic structure—charge distribution, molecular orbital energies, and electrostatic potential—is paramount for rational molecular design and predicting chemical behavior. Density Functional Theory (DFT) has emerged as an indispensable computational tool for this purpose.[3] It offers a favorable balance between computational cost and accuracy, enabling researchers to model the geometric and electronic properties of haloalkenes with high fidelity.[4] This guide provides a comprehensive overview and a detailed protocol for conducting DFT studies on haloalkenes, aimed at researchers, scientists, and drug development professionals.

Theoretical Foundations: A Primer on Density Functional Theory

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] Its central tenet is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction. This simplification significantly reduces computational demand without a substantial loss of accuracy.

The practical application of DFT is realized through the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential. This potential includes the external potential from the nuclei and an effective potential that accounts for electron-electron interactions. The most challenging component of this is the exchange-correlation (XC) functional, which encapsulates all the complex quantum mechanical effects. The accuracy of a DFT calculation is fundamentally dependent on the chosen XC functional and the basis set used to represent the molecular orbitals.[5]

Key Computational Considerations for Haloalkenes

The presence of halogen atoms introduces specific challenges that require careful consideration in the setup of DFT calculations.

Choosing the Right Exchange-Correlation Functional

The choice of the XC functional is the most critical decision in a DFT study. Functionals are approximations, and their performance varies depending on the system and the properties being investigated. For haloalkenes, the functional must accurately describe both covalent bonding and the more subtle non-covalent interactions, such as halogen bonding.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP is a widely used workhorse and often provides a good starting point for geometries and general electronic properties.

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These are often superior for systems where charge-transfer or non-covalent interactions are important. The inclusion of empirical dispersion corrections (indicated by "-D") is crucial for accurately modeling van der Waals forces and halogen bonding.[6]

  • Meta-GGA Functionals (e.g., M06-2X): These functionals depend on the kinetic energy density in addition to the density and its gradient. M06-2X, in particular, has shown excellent performance for non-covalent interactions.

Table 1: Comparison of Common DFT Functionals for Haloalkene Studies

FunctionalTypeStrengthsConsiderations
B3LYP Hybrid GGAGood for general-purpose geometry optimizations and electronic properties.[6]May underestimate reaction barriers and poorly describe dispersion interactions without correction.
PBE0 Hybrid GGAParameter-free, often provides good structural and energetic data.Similar to B3LYP, lacks dispersion correction unless explicitly added (e.g., PBE0-D3).
M06-2X Meta-Hybrid GGAExcellent for main-group thermochemistry and non-covalent interactions, including halogen bonds.[6]Can be computationally more demanding; may not be the best choice for transition metals.
ωB97X-D Range-Separated HybridIncludes empirical dispersion. Highly recommended for non-covalent interactions.[6]The empirical nature of the dispersion correction means its transferability should be checked.
CAM-B3LYP Range-Separated HybridGood for charge-transfer excitations and long-range corrected interactions.[6]May not be as accurate for general thermochemistry as M06-2X.
Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[7] For halogen atoms, which have a large number of electrons and significant polarization and lone pair effects, the choice of basis set is critical.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and offer a good balance of accuracy and cost. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for describing lone pairs and anions. The (d,p) indicates the addition of polarization functions, which allow for orbital shape distortion and are non-negotiable for accurate results.[6][8]

  • Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit.[6] The "aug" prefix denotes augmentation with diffuse functions and is highly recommended for studying non-covalent interactions. Triple-ζ quality (VT Z) is generally considered a reliable standard for publication-quality results.[6][9]

  • def2-family basis sets (e.g., def2-TZVP): Developed by Ahlrichs' group, these are efficient and well-balanced basis sets available for most of the periodic table.[6] The triple-zeta valence polarized (TZVP) version is a robust choice.

Causality Insight: Why are diffuse and polarization functions so important? Halogen atoms possess multiple lone pairs and are highly polarizable. Polarization functions (like d-functions on chlorine or p-functions on hydrogen) provide the necessary flexibility for orbitals to change shape in the molecular environment. Diffuse functions are large, spread-out functions that are crucial for accurately describing the "soft" electron density far from the nucleus, which is exactly where lone pairs and weak intermolecular interactions reside. Omitting them can lead to significant errors in calculated energies and electronic properties.

Modeling the Solvent Environment

Many chemical processes occur in solution. The solvent can significantly influence the electronic structure and reactivity of a haloalkene. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to account for bulk solvent effects.[10] These models treat the solvent as a continuous medium with a defined dielectric constant, which surrounds the solute in a cavity.[10]

Detailed Protocol: A Step-by-Step Computational Workflow

This protocol outlines a standard workflow for a DFT study of a haloalkene, such as (Z)-1,2-dichloroethene. This workflow can be adapted for any haloalkene.

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

DFT_Workflow Build Build Molecule (e.g., (Z)-1,2-dichloroethene) Method Select Method Functional: ωB97X-D Basis Set: def2-TZVP Solvent: CPCM(Water) Opt Geometry Optimization Find lowest energy structure Method->Opt Freq Frequency Analysis Confirm minimum energy state (No imaginary frequencies) Opt->Freq SPE Single-Point Energy (Higher level of theory, optional) Freq->SPE MO Molecular Orbitals (HOMO, LUMO, Gap) SPE->MO ESP Electrostatic Potential Identify reactive sites SPE->ESP NBO Population Analysis (NBO, QTAIM) Analyze bonding & charge SPE->NBO

Caption: A typical DFT workflow for haloalkene analysis.

Protocol Steps:
  • Molecule Building & Initial Setup:

    • Construct the 3D structure of the haloalkene using a molecular editor (e.g., Avogadro, GaussView).

    • Create an input file for the computational chemistry software (e.g., Gaussian, ORCA).

    • Specify the charge (usually 0) and spin multiplicity (usually 1 for singlet).

    • Specify the chosen method: For high-quality results, select a functional with dispersion correction (e.g., ωB97X-D) and a triple-zeta basis set with diffuse and polarization functions (e.g., def2-TZVP or aug-cc-pVTZ).

    • Specify the solvent model: If applicable, include the CPCM keyword with the desired solvent (e.g., CPCM(Water)).

  • Geometry Optimization:

    • Run a geometry optimization calculation (Opt). This procedure iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

    • Self-Validation: Ensure the optimization converges successfully. This is typically indicated by specific flags in the output file confirming that displacement and force criteria have been met.

  • Frequency Analysis:

    • Perform a frequency calculation (Freq) on the optimized geometry from the previous step.

    • Self-Validation: This is a crucial validation step. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be further refined.

  • Electronic Property Calculations (Single-Point Energy):

    • Using the validated, optimized geometry, run a single-point energy calculation. This calculation determines the electronic properties of the molecule at a fixed geometry.

    • This is the stage where population analyses are requested. For example, in Gaussian, Pop=NBO would be added to the route section.

  • Data Extraction and Analysis:

    • From the output file of the single-point energy calculation, extract the relevant data:

      • Energies of the Frontier Molecular Orbitals (HOMO and LUMO).

      • Atomic charges from the population analysis (e.g., Natural Population Analysis).

      • NBO analysis output, which details bonding, lone pairs, and donor-acceptor interactions.[11][12]

    • Use visualization software to generate and analyze:

      • 3D plots of the HOMO and LUMO.

      • Electrostatic potential (ESP) maps.

Data Interpretation and Analysis

The raw output of a DFT calculation is a wealth of numerical data. The key is to transform this data into chemical insight.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. The HOMO region is electron-rich and susceptible to electrophilic attack, while the LUMO region is electron-deficient and susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's electronic excitability and chemical stability.[1] Halogen substitution often lowers the LUMO energy, making the haloalkene a better electron acceptor.[1]

  • Electrostatic Potential (ESP) Maps: An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). In haloalkenes, the region around the halogen atom along the C-X bond axis often exhibits a region of positive potential known as a "sigma-hole." This positive region is responsible for the phenomenon of halogen bonding, where the halogen acts as an electrophilic species.[13]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with intuitive Lewis structures.[11][12] It provides quantitative information on:

    • Natural Atomic Charges: A less basis-set-dependent measure of charge distribution.

    • Hybridization: The composition of bonds (e.g., sp², sp³).

    • Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing energy from delocalization effects, such as the interaction between a halogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor). This is critical for understanding hyperconjugation and resonance effects.[14]

  • Quantum Theory of Atoms in Molecules (QTAIM): For a deeper analysis of bonding, especially weak interactions like halogen bonds, QTAIM can be employed.[15][16] This method analyzes the topology of the electron density to partition a molecule into atomic basins. The presence of a "bond critical point" (BCP) between two atoms is an unambiguous indicator of an interaction.[17][18] The properties of the electron density at the BCP can reveal whether the interaction is primarily electrostatic or covalent in nature.[15][19]

Troubleshooting and Common Pitfalls

  • Non-converging Optimization: If a geometry optimization fails to converge, try providing a better initial structure or using a more robust optimization algorithm if available in the software. Sometimes, recalculating the force constants at each step can help.

  • Imaginary Frequencies: An imaginary frequency after optimization means you have not found a true minimum. Visualize the vibrational mode corresponding to the imaginary frequency. This motion will point you "downhill" on the potential energy surface towards the true minimum. Displace the atoms slightly along this mode and resubmit the optimization.

  • Basis Set Superposition Error (BSSE): When studying intermolecular interactions (like dimerization or halogen bonding), BSSE can artificially increase the calculated binding energy. While less of a concern with large, flexible basis sets, it can be corrected using the counterpoise correction method.

  • Choice of Functional: If your results do not match experimental data, the chosen functional may be inappropriate. It is good practice to benchmark a few different functionals against known experimental values for a related system before embarking on a large study.[9]

Conclusion

DFT calculations provide a powerful, predictive framework for investigating the electronic structure of haloalkenes. By making informed choices about functionals and basis sets and following a systematic, self-validating protocol, researchers can gain deep insights into molecular properties and reactivity. The analyses derived from these studies, from HOMO-LUMO gaps to detailed NBO and QTAIM bonding pictures, are invaluable for guiding the design of new molecules in drug development and materials science, ultimately accelerating the pace of innovation.

References

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (n.d.). National Institutes of Health (NIH). [Link]

  • Theoretical Studies on the Electronic Structures of Halide Perovskites: A Critical Review. (n.d.). MDPI. [Link]

  • Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. (n.d.). National Institutes of Health (NIH). [Link]

  • DFT has been indispensable in studying the electronic and structural properties... (2025). arXiv.org. [Link]

  • A computational study of 'Al-kanes' and 'Al-kenes'. (n.d.). Royal Society of Chemistry. [Link]

  • How to choose a basis set in DFT calculations || part 4. (2023). YouTube. [Link]

  • Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene. (n.d.). ACS Publications. [Link]

  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (n.d.). ACS Publications. [Link]

  • A DFT study of the effect of OH groups on the optical, electronic, and structural properties of TiO2 nanoparticles. (n.d.). Royal Society of Chemistry. [Link]

  • Electronic Structure Calculations on Endohedral Complexes of Fullerenes: Reminiscences and Prospects. (2023). National Institutes of Health (NIH). [Link]

  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. (n.d.). ORKG Ask. [Link]

  • (PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. (n.d.). ResearchGate. [Link]

  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. (2017). PubMed. [Link]

  • Halogens Substitution Effects on Electronic and Spectral Properties of Carbon Nanotube Molecules studying with the DFT method. (n.d.). ResearchGate. [Link]

  • On the physical nature of halogen bonds: A QTAIM study. (n.d.). ResearchGate. [Link]

  • Halogen Bonds: Benchmarks and Theoretical Analysis. (n.d.). ACS Publications. [Link]

  • Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. (2025). National Institutes of Health (NIH). [Link]

  • QTAIM Characteristics of Halogen Bond and Related Interactions. (n.d.). ACS Publications. [Link]

  • (PDF) The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. (n.d.). ResearchGate. [Link]

  • The nature of halogen bonding: insights from interacting quantum atoms and source function studies. (n.d.). National Institutes of Health (NIH). [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg. [Link]

  • 7.52. Natural Bond Orbital (NBO) Analysis. (n.d.). FACCTs. [Link]

  • Preparation of haloalkanes from alkenes. (2024). YouTube. [Link]

  • Which functional should I choose?. (2008). University of California, Irvine. [Link]

  • QTAIM characteristics of halogen bond and related interactions. (2012). PubMed. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin-Madison. [Link]

  • LIVE CLASS : 7.0 HALOALKANES Lecture (20/02/22). (2022). YouTube. [Link]

  • An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. (n.d.). Science and Education Publishing. [Link]

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Application Notes & Protocols: Screening the Antibacterial Activity of Novel Acrylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Novel Antibacterial Agents and the Potential of Acrylaldehyde Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This escalating crisis necessitates the discovery and development of new antimicrobial compounds with novel mechanisms of action. Acrylaldehyde derivatives have emerged as a promising class of molecules in this pursuit. The high reactivity of the α,β-unsaturated aldehyde functional group in acrolein, the parent compound, allows it to readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[1][2] This reactivity can disrupt essential bacterial processes, leading to cell death.[2] The core challenge and opportunity lie in synthesizing derivatives that exhibit potent and selective antibacterial activity while minimizing off-target effects and host toxicity.

These application notes provide a comprehensive guide for the systematic screening of novel acrylaldehyde derivatives to identify and characterize their antibacterial properties. The protocols outlined herein are designed to be robust and reproducible, adhering to internationally recognized standards, to ensure the generation of high-quality, reliable data crucial for advancing promising lead compounds through the drug discovery pipeline.

Scientific Rationale: A Multi-tiered Approach to Antibacterial Screening

A successful antibacterial screening campaign relies on a tiered approach, beginning with broad qualitative assessments and progressing to more precise quantitative evaluations. This strategy allows for the efficient identification of active compounds from a larger library and the subsequent detailed characterization of their potency.

Initial Qualitative Screening: The primary objective is to rapidly identify derivatives that exhibit any level of antibacterial activity. The agar disk diffusion method is a widely used and effective technique for this initial pass.[3][4] This method provides a clear visual indication of antibacterial efficacy through the formation of a "zone of inhibition" where bacterial growth is prevented.[3][4]

Quantitative Potency Determination: Following the identification of active compounds, the next critical step is to quantify their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.[5][6][7][8] This quantitative data is essential for comparing the efficacy of different derivatives and for guiding structure-activity relationship (SAR) studies.

Determining Bactericidal vs. Bacteriostatic Activity: It is crucial to understand whether a compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) assay is performed as a follow-up to the MIC assay to determine the lowest concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.[6][7][9]

This structured workflow ensures that research efforts are focused on the most promising candidates, optimizing time and resources in the early stages of drug discovery.

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the logical flow of the screening process, from initial compound handling to the determination of bactericidal activity.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Characterization cluster_analysis Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Disk_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion MIC_Determination Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Determination Bacterial_Prep Bacterial Inoculum Preparation (0.5 McFarland) Bacterial_Prep->Disk_Diffusion Bacterial_Prep->MIC_Determination Disk_Diffusion->MIC_Determination Active Compounds MBC_Determination MBC Assay (Bactericidal/Bacteriostatic) MIC_Determination->MBC_Determination Data_Analysis Data Analysis & Lead Compound Identification MBC_Determination->Data_Analysis

Caption: A streamlined workflow for the antibacterial screening of novel acrylaldehyde derivatives.

Detailed Protocols

Protocol 1: Agar Disk Diffusion Assay

This qualitative assay serves as the initial screen to identify acrylaldehyde derivatives with potential antibacterial activity.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test acrylaldehyde derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., ciprofloxacin, gentamicin)

  • Negative control disks (impregnated with the solvent used for the test compounds)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Calipers or a ruler

Procedure:

  • Inoculation of MHA Plates: Aseptically, dip a sterile cotton swab into the standardized bacterial suspension.[11] Press the swab against the inside of the tube to remove excess liquid.[11] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[11]

  • Application of Disks: Allow the plates to dry for 3-5 minutes. Using sterile forceps, place the paper disks impregnated with the test compounds, positive control, and negative control onto the agar surface.[3] Ensure the disks are gently pressed down to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of no bacterial growth around each disk to the nearest millimeter.[11]

Interpretation:

  • A clear zone of inhibition around a disk indicates that the compound has antibacterial activity.[3][4]

  • The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

  • The negative control should show no zone of inhibition. The positive control should show a zone of inhibition within the expected range for the specific bacterial strain.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.[7][8] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][12]

Materials:

  • Sterile 96-well microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test acrylaldehyde derivatives at a known starting concentration

  • Bacterial suspension standardized to 0.5 McFarland and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells[6]

  • Positive control (a standard antibiotic)

  • Growth control (no compound)

  • Sterility control (no bacteria)

  • Multichannel pipette

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate except for the first column.

  • Serial Dilution of Compounds: Add 100 µL of the starting concentration of each test compound to the first well of a designated row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the bacterial suspension.

    • Sterility Control: Wells containing 100 µL of CAMHB only.[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[6]

Data Presentation:

Compound IDTest Concentration (µg/mL)Bacterial Growth (+/-)MIC (µg/mL)
AC-001 128-16
64-
32-
16-
8+
4+
2+
1+
AC-002 128->128
64+
32+
16+
8+
4+
2+
1+
Positive Control 16-1
(Ciprofloxacin)8-
4-
2-
1-
0.5+
0.25+
0.125+
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a compound required to kill 99.9% of the initial bacterial population.[7]

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile pipette and tips

  • Spreader or sterile loop

  • Incubator (35-37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot and plate it onto a fresh MHA plate.[6]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% or greater reduction in the initial inoculum.[9][14]

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[6]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Mechanism of Action: The Electrophilic Nature of Acrylaldehyde Derivatives

The antibacterial activity of acrylaldehyde derivatives is largely attributed to their electrophilic nature. The α,β-unsaturated carbonyl group acts as a Michael acceptor, readily reacting with nucleophilic functional groups in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[1][2] This covalent modification can lead to enzyme inactivation, disruption of cellular redox balance, and ultimately, bacterial cell death.

Acrylaldehyde_MoA cluster_targets Cellular Targets cluster_effects Downstream Effects Acrylaldehyde Acrylaldehyde Derivative (Electrophile) Bacterial_Cell Bacterial Cell Acrylaldehyde->Bacterial_Cell Cellular Uptake Proteins Protein Cysteine Residues (Nucleophile) Acrylaldehyde->Proteins Michael Addition Glutathione Glutathione (GSH) (Nucleophile) Acrylaldehyde->Glutathione Michael Addition Bacterial_Cell->Proteins Bacterial_Cell->Glutathione Enzyme_Inactivation Enzyme Inactivation Proteins->Enzyme_Inactivation Oxidative_Stress Oxidative Stress Glutathione->Oxidative_Stress Cell_Death Bacterial Cell Death Enzyme_Inactivation->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of antibacterial action for acrylaldehyde derivatives.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial antibacterial screening of novel acrylaldehyde derivatives. By systematically applying these qualitative and quantitative assays, researchers can efficiently identify and characterize promising lead compounds. Subsequent research should focus on elucidating the specific bacterial targets of the most potent derivatives, evaluating their cytotoxicity against mammalian cell lines to determine their therapeutic index, and conducting further SAR studies to optimize their efficacy and safety profiles. This structured approach will be instrumental in advancing the development of this promising class of antibacterial agents in the fight against antimicrobial resistance.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]

  • Vactor, F. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences & Research. [Link]

  • Google Patents. Methods of screening for antimicrobial compounds. US20030040032A1.
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Microbiology Pictures. Disc diffusion test and antibiotic susceptibility testing. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • Li, Y., Guo, Z., Zhang, Z., Wang, Y., Zhang, Y., & Yang, L. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 731557. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. Glycerol. [Link]

  • Al-wsabie, A. M., El-sayed, M. A., El-gamal, K. M., Al-qurshy, A. A., & Al-otaibi, A. M. (2023). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports, 13(1), 1-16. [Link]

  • Jakab, G. J. (1981). The effects of acrolein exposure on pulmonary antibacterial defenses. Journal of Toxicology and Environmental Health, 8(1-2), 163-171. [Link]

  • Royal Society of Chemistry. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. [Link]

  • Mohammad, M. K., & Stevens, J. F. (2010). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 118(1), 11-28. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Al-Shdefat, R., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 652. [Link]

  • ResearchGate. Acrolein scavengers: Reactivity, mechanism and impact on health. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. [Link]

  • Bezerra, F. P., et al. (2017). Proposed Mode of Action for Acrolein Respiratory Toxicity Associated with Inhaled Tobacco Smoke. Toxicological Sciences, 155(1), 148-159. [Link]

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Troubleshooting & Optimization

Technical Support Center: (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde?

A1: (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde is a multi-functional molecule with two primary reactive sites that dictate its stability: the α,β-unsaturated aldehyde system and the vinylic chloride. The main stability concerns are:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and heat.

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, it has the potential to polymerize, especially in the presence of light, heat, or catalytic impurities (acidic or basic).

  • Hydrolysis: The vinylic chloride is generally less reactive than an alkyl chloride but can undergo slow hydrolysis to the corresponding ketone under aqueous acidic or basic conditions, particularly at elevated temperatures. The aldehyde can also form a hydrate in the presence of water.

  • Isomerization: The E-isomer is generally more stable, but conversion to the Z-isomer can occur, particularly when exposed to acid, base, or UV light. A research study has identified the Z-isomer, Z-3-(4-bromophenyl)-3-chloroacrylaldehyde, indicating that isomerization is a relevant process[1].

Q2: What are the recommended long-term storage conditions for this compound?

A2: To mitigate the stability risks outlined in Q1, the following storage conditions are recommended. These are based on best practices for storing reactive aldehydes and halogenated compounds[2][3][4].

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes rates of degradation, oxidation, and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.
Light Amber vial or stored in the darkProtects against light-induced polymerization and degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the vinylic chloride and hydration of the aldehyde.

Q3: Can I handle this compound on the benchtop for weighing and preparing solutions?

A3: Brief exposure to the atmosphere for routine experimental procedures is generally acceptable. However, to ensure the highest purity and prevent degradation, it is best practice to minimize the time the compound is exposed to air and light. For preparing solutions for long-term storage or for highly sensitive reactions, it is advisable to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Q4: What solvents are recommended for dissolving (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde?

A4: The choice of solvent will depend on the specific application. For storage of stock solutions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable. For reactions, the solvent should be chosen based on the reaction conditions. Protic solvents like ethanol or methanol may be used for reactions where they do not interfere, but for long-term storage, they should be avoided due to the potential for hemiacetal formation with the aldehyde. Always use anhydrous solvents to prevent hydrolysis.

Troubleshooting Guide

Problem 1: My reaction is giving low yields or multiple products.

Potential Cause 1: Degradation of the starting material.

  • Troubleshooting: Before starting your reaction, check the purity of your (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde using an appropriate analytical method such as 1H NMR or LC-MS. If impurities are detected, consider purifying the starting material by recrystallization. A study on a similar compound suggests recrystallization from an ethanol/water mixture can yield colorless crystals[5].

Potential Cause 2: Unintended side reactions.

  • Troubleshooting: The compound has multiple reactive sites. Depending on your reaction conditions, you may be observing side reactions.

    • Nucleophilic attack at the aldehyde: Besides your intended reaction, the aldehyde can react with nucleophiles.

    • Nucleophilic attack at the double bond (Michael addition): Soft nucleophiles may add to the β-position of the unsaturated system.

    • Reaction at the vinylic chloride: Strong nucleophiles or certain catalysts might cause substitution of the chloride.

    • Consider your reagents: If you are using a strong base, you might be promoting elimination or other side reactions[6]. If your reaction is sensitive to water, ensure all your reagents and solvents are anhydrous.

Problem 2: I observe a new spot on TLC or a new peak in LC-MS that appears over time in my stock solution.

Potential Cause: Degradation in solution.

  • Troubleshooting: This is likely due to oxidation or reaction with trace impurities in the solvent.

    • Storage of solutions: Store stock solutions at -20°C or -80°C under an inert atmosphere.

    • Solvent purity: Use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina to remove impurities.

    • Fresh solutions: For best results, prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Handling and Weighing

  • Allow the container of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde to warm to room temperature before opening to prevent condensation of moisture.

  • If possible, open the container and weigh the desired amount under a gentle stream of inert gas (argon or nitrogen).

  • Quickly transfer the solid to your reaction vessel or vial for dissolving.

  • Reseal the container tightly, purge with inert gas if possible, and return to cold storage.

Protocol 2: Preparation of a Stock Solution

  • Dry your glassware thoroughly in an oven and cool under a stream of inert gas.

  • Add the desired volume of anhydrous solvent to the flask via a syringe.

  • Add the weighed (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde to the solvent under positive inert gas pressure.

  • Stir until fully dissolved.

  • Store the solution in a tightly sealed container (e.g., a vial with a PTFE-lined cap) at -20°C or below.

Visualizing Potential Degradation Pathways

Potential Degradation Pathways A (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde B Oxidation Product (Carboxylic Acid) A->B  O2, light, heat C Polymer A->C  light, heat, impurities D Hydrolysis Product (Ketone) A->D  H2O, acid/base E Isomerization Product (Z-isomer) A->E  UV light, acid/base Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify by Recrystallization is_pure->purify No review_conditions Review Reaction Conditions is_pure->review_conditions Yes purify->check_purity side_reactions Potential Side Reactions? review_conditions->side_reactions optimize Optimize Conditions (Temp, Solvent, Reagents) side_reactions->optimize Yes fail Yield Still Low side_reactions->fail No success Improved Yield optimize->success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Chithiraikumar, V., et al. (2021). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 847–851. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • University of California, Riverside. Practices for Proper Chemical Storage. Available at: [Link]

  • SynZeal. Safety Data Sheet. Available at: [Link]

  • Abu-Shanab, A. F., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

  • Symbiosis Online Publishing. A Conventional and Micro wave Assisted Synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one Using Eco-Friendly Catalyst And Its Characterisation. Available at: [Link]

  • ResearchGate. Structural, spectroscopic, DFT studies, Hirshfeld surface analysis and antibacterial activity of Z-3-(4-bromophenyl)-3-chloroacrylaldehyde. Available at: [Link]

  • ResearchGate. Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal: (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one. Available at: [Link]

  • ResearchGate. Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Available at: [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • Louisiana State University. Chemical Storage Guidelines. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in the Laboratory. Available at: [Link]

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Technical Support Center: Purification of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of α,β-unsaturated aldehydes. This guide is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and purity of these valuable yet notoriously unstable compounds.

Section 1: General Considerations & Stability FAQs

This section covers the fundamental challenges associated with handling α,β-unsaturated aldehydes. Understanding their inherent reactivity is the first step toward successful purification.

Q1: My α,β-unsaturated aldehyde is turning yellow/brown and viscous upon storage. What is happening and how can I prevent it?

A1: This is a classic sign of polymerization and/or oxidation. α,β-Unsaturated aldehydes are highly susceptible to degradation via two primary pathways:

  • Radical Polymerization: The conjugated π-system is vulnerable to free-radical initiators (like atmospheric oxygen or peroxides), leading to the formation of long-chain polymers. This is often accelerated by heat and light.[1][2]

  • Michael Addition/Condensation: The electrophilic β-carbon can be attacked by nucleophiles, including other aldehyde molecules (acting as enolates), leading to oligomers and colored byproducts.[3][4]

Causality & Prevention: To ensure stability, you must mitigate these reactive pathways. Commercial aldehydes are often shipped with inhibitors, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), which act as radical scavengers.[1][5] For laboratory storage, always keep the aldehyde in a tightly sealed, amber glass bottle under an inert atmosphere (N₂ or Argon) and refrigerated. If the material will be stored for an extended period, adding a small amount of a radical inhibitor is advisable.

Q2: What are the most common impurities I should expect in a crude sample of an α,β-unsaturated aldehyde?

A2: Besides polymers, common impurities stem from the synthesis and degradation of the aldehyde:

  • Corresponding Carboxylic Acid: Air oxidation of the aldehyde group is a frequent issue, leading to the formation of the corresponding α,β-unsaturated carboxylic acid (e.g., cinnamaldehyde oxidizing to cinnamic acid).[6]

  • Corresponding Saturated Aldehyde: Over-reduction during synthesis or side reactions can result in the saturated analog.

  • Aldol Condensation Byproducts: The synthesis of these aldehydes often involves aldol condensation, and residual starting materials or self-condensation products may be present.[3][7]

  • Water and Solvents: Residual water or solvents from the reaction workup are common.

Q3: Which polymerization inhibitor should I use, and how do I remove it before my reaction?

A3: The choice of inhibitor depends on the subsequent application and purification method.

InhibitorTypical ConcentrationMechanismRemoval Method
Hydroquinone (HQ) 100-1000 ppmRadical Scavenger (requires O₂)[5]Wash with aqueous base (e.g., 2% NaOH) to deprotonate the phenol, making it water-soluble. Alternatively, pass through a basic alumina plug.[8]
MEHQ (Monomethyl ether of hydroquinone) 100-250 ppmRadical ScavengerSimilar to HQ, removal is achieved by washing with an aqueous base or passing through a basic alumina plug.[9][10]
Butylated Hydroxytoluene (BHT) 200-500 ppmRadical ScavengerRemovable by vacuum distillation due to its volatility, or by chromatography.
Phenothiazine 50-200 ppmRadical ScavengerTypically removed by chromatography or distillation.

Expert Insight: For most lab-scale applications, passing the aldehyde through a short plug of basic alumina right before use is the most efficient way to remove phenolic inhibitors like HQ and MEHQ without introducing water.[8][9]

Section 2: Troubleshooting Purification by Technique

Purification Workflow Decision Guide

Before selecting a method, use this guide to determine the most suitable approach based on your aldehyde's properties and the primary impurities.

G start Crude Aldehyde Sample is_solid Is the aldehyde solid at RT? start->is_solid impurity Primary Impurity? is_solid->impurity No recryst Purify by Recrystallization is_solid->recryst Yes acid acid impurity->acid Carboxylic Acid polymer polymer impurity->polymer Polymers / High Boilers polar_non_acid polar_non_acid impurity->polar_non_acid Polar, Non-Acidic (e.g., starting alcohol) base_wash base_wash acid->base_wash Simple Base Wash (e.g., aq. NaHCO₃) distillation distillation polymer->distillation Vacuum Distillation bisulfite bisulfite polar_non_acid->bisulfite Is aldehyde reactive with bisulfite? column Column Chromatography polar_non_acid->column No check_purity check_purity base_wash->check_purity Check Purity (TLC/GC) distillation->check_purity bisulfite_adduct Bisulfite Adduct Formation & Regeneration bisulfite->bisulfite_adduct Yes column->check_purity bisulfite_adduct->check_purity

Caption: Decision workflow for selecting a purification technique.

FAQs: Vacuum Distillation

Q4: I'm trying to distill my α,β-unsaturated aldehyde, but a solid polymer keeps forming in the distillation flask. What's wrong?

A4: This is a classic case of thermally induced polymerization. Heating promotes both radical and condensation pathways.

Troubleshooting Steps:

  • Add an Inhibitor: Crucially, add a non-volatile radical inhibitor to the distillation pot. Hydroquinone is the standard choice for this purpose.[11]

  • Use Lower Pressure: The goal is to distill at the lowest possible temperature. Use a high-vacuum pump and ensure your system is free of leaks. For example, cinnamaldehyde can be purified by vacuum distillation at a pressure of 1.333 kPa, which lowers its boiling point significantly.[12]

  • Avoid Overheating: Use a heating mantle with a stirrer and a thermometer in the distillation pot (not just the vapor path) to carefully monitor the liquid temperature. Do not exceed the temperature necessary for a steady distillation rate.

  • Exclude Oxygen: Perform the distillation under an inert atmosphere (N₂ or Argon bleed) to minimize oxidation and radical initiation.

  • Work Quickly: Do not leave the aldehyde heating for extended periods. Prepare your receiving flasks and cold trap in advance. One distillation strategy for acrolein involves heating the crude solution to around 99.5-110°C.[13]

Q5: My distilled aldehyde is pure by GC, but its NMR spectrum looks complex, showing extra vinyl protons. Why?

A5: You are likely observing geometric isomers (E/Z or cis/trans). The double bond of an α,β-unsaturated aldehyde can isomerize, especially under thermal stress or in the presence of acid/base traces. The conjugation with the carbonyl group affects the chemical shifts of the vinyl protons, making the different isomers easy to spot in an NMR spectrum.[3]

Solution: Isomerization is often an equilibrium process. If a single isomer is required, purification by flash column chromatography is typically more effective than distillation for separating geometric isomers.

FAQs: Column Chromatography

Q6: My aldehyde is streaking badly on my silica gel TLC plate and column. How can I get clean separation?

A6: Streaking is usually caused by two factors with aldehydes:

  • Acidity of Silica: Standard silica gel is slightly acidic, which can catalyze decomposition, isomerization, or condensation reactions on the column.

  • Oxidation to Carboxylic Acid: If the crude sample contains the corresponding carboxylic acid, its high polarity and hydrogen-bonding capability will cause significant streaking.

Troubleshooting Protocol:

  • Neutralize the Silica: Pre-treat your silica gel. A common method is to use silica impregnated with triethylamine. Prepare your column slurry with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine by volume. This neutralizes the acidic sites on the silica surface.

  • Use Basic Alumina: For very sensitive aldehydes, using basic or neutral alumina as the stationary phase can be a better choice than silica.[6]

  • Solvent System Optimization: Use thin-layer chromatography (TLC) to find an optimal solvent system that provides good separation (Rf values between 0.2 and 0.5).[14]

FAQs: Purification via Bisulfite Adduct

Q7: When is it appropriate to use the sodium bisulfite adduct method, and how does it work?

A7: This is a highly effective chemical separation technique for purifying aldehydes from non-aldehyde impurities, such as alcohols or esters, especially when boiling points or polarities are too similar for distillation or chromatography.[15][16]

Mechanism & Causality: The method relies on the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. This forms a charged α-hydroxy sulfonate salt (the "bisulfite adduct"), which is typically a crystalline solid or is highly soluble in water.[16][17] Non-aldehyde impurities do not react and can be washed away with an organic solvent. The adduct can then be isolated and the pure aldehyde regenerated.

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration start Impure Aldehyde (in organic solvent) bisulfite + Saturated aq. NaHSO₃ start->bisulfite impurities Impurities Remain in Organic Layer adduct Water-Soluble Bisulfite Adduct bisulfite->adduct separation Liquid-Liquid Extraction adduct->separation impurities->separation aq_layer Aqueous Layer (contains adduct) separation->aq_layer org_layer Organic Layer (contains impurities) separation->org_layer base + aq. Na₂CO₃ or NaOH aq_layer->base pure_aldehyde Pure Aldehyde (regenerated) base->pure_aldehyde final final pure_aldehyde->final Extract with fresh organic solvent

Caption: Workflow for purification via bisulfite adduct formation.

Q8: My bisulfite adduct won't precipitate, or the regeneration of the aldehyde is giving a low yield. What should I do?

A8: These are common issues that can be resolved with careful technique.

  • Adduct Not Precipitating:

    • Solvent Choice: The reaction works well when the impure aldehyde is dissolved in a water-miscible solvent like methanol, ethanol, or DMF to improve contact between the aldehyde and the aqueous bisulfite.[15][17] If the adduct is water-soluble, it won't precipitate but will be in the aqueous layer after extraction.

    • Steric Hindrance: Very bulky α,β-unsaturated aldehydes may form the adduct slowly or not at all. Vigorous stirring and longer reaction times can help.

    • Saturation: Ensure you are using a saturated aqueous solution of sodium bisulfite or sodium metabisulfite.[6]

  • Low Regeneration Yield:

    • Incomplete Regeneration: The regeneration is an equilibrium reaction. Use a moderate excess of a base like sodium carbonate or a dilute sodium hydroxide solution to drive the reaction to completion.[15]

    • Caution with Strong Base: Be aware that using a strong base like NaOH with enolizable aldehydes can cause unwanted side reactions, such as aldol condensations.[15] For sensitive substrates, sodium bicarbonate is a milder option.[6]

    • Extraction: After regeneration, the aldehyde must be thoroughly extracted from the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions to ensure complete recovery.

Section 3: Protocol Library

Protocol 1: General Purification by Vacuum Distillation

This protocol is suitable for thermally stable, liquid α,β-unsaturated aldehydes like cinnamaldehyde.

  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Inhibitor Addition: To a round-bottom flask, add the crude aldehyde and a magnetic stir bar. Add a catalytic amount of hydroquinone (approx. 0.1% by weight).

  • System Inerting: Attach the flask to the distillation apparatus. Evacuate and backfill the system with an inert gas (e.g., Nitrogen) three times.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the desired pressure (typically <1 mmHg).

    • Gently heat the distillation pot using a heating mantle.

    • Discard a small initial fraction (forerun) which may contain volatile impurities.

    • Collect the main fraction at a steady boiling point and temperature. For cinnamaldehyde, this is typically around 110-125°C at 1.333 kPa.[12]

    • Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive peroxide residues.

  • Storage: Collect the purified aldehyde in a clean, amber bottle containing a small amount of an inhibitor like BHT and store it under nitrogen in a refrigerator.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is ideal for removing non-aldehyde impurities from reactive aldehydes.

  • Dissolution: Dissolve the impure aldehyde (10 g) in a minimal amount of ethanol or methanol (e.g., 20-30 mL) in an Erlenmeyer flask.[6]

  • Adduct Formation: Slowly add a saturated aqueous solution of sodium metabisulfite while stirring vigorously. Continue stirring until a thick white precipitate forms (this can take from 30 minutes to several hours). Cool the mixture in an ice bath to maximize precipitation.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid cake sequentially with a small amount of cold ethanol, followed by diethyl ether to remove residual impurities.[6]

  • Regeneration: Transfer the washed adduct to a flask. Add a saturated aqueous solution of sodium bicarbonate or 10% sodium carbonate until the solution is basic and all the solid has dissolved.[6] Stir until the mixture stops effervescing. The pure aldehyde should separate as an oily layer.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the pure aldehyde with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Storage: Store the purified aldehyde as described in Protocol 1.

References

  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • LibreTexts Chemistry. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • Knew-Wise. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. [Link]

  • Google Patents. (1983).
  • Sourav Sir's Classes. (2022). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • Reddit r/chemistry. (2015). Purifying aldehydes?[Link]

  • Lopachin, R. M., & Gavin, T. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences. [Link]

  • Google Patents. (1974).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [Link]

  • LibreTexts Chemistry. (2019). Chromatography Columns. [Link]

  • Google Patents. (2003).
  • Al-Bayati, F. A. (2009). Isolation, identification, and purification of cinnamaldehyde from Cinnamomum zeylanicum bark oil. An antibacterial study. Pharmaceutical Biology. [Link]

  • MacKay, J. A. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Internet Archive. (n.d.). Textbook of Practical Organic Chemistry 5th ed. [Link]

  • Process Insights. (n.d.). Acrolein. [Link]

  • ResearchGate. (2009). (PDF) Isolation, identification, and purification of cinnamaldehyde from Cinnamomum zeylanicum bark oil. An antibacterial study. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Chen, J., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers. [Link]

  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. [Link]

  • Reddit r/chemhelp. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Utah Tech University. (n.d.). Isolation of Cinnamaldehyde from Cinnamon. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • IARC Monographs. (n.d.). Acrolein, Crotonaldehyde, and Arecoline. [Link]

  • All 'Bout Chemistry. (2022). Rearrangement of α,β-unsaturated aldehyde to α,β-unsaturated ketone. YouTube. [Link]

  • NileRed. (2015). How to extract Cinnamaldehyde from Cinnamon. YouTube. [Link]

  • Australian Government Department of Health. (2022). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. [Link]

  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]

  • Organic Syntheses. (n.d.). Acrolein. [Link]

  • Reddit r/chemistry. (2021). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina?[Link]

  • Chemistry and Industry of Forest Products. (n.d.). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. [Link]

  • IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. [Link]

  • Scribd. (n.d.). Vogel - A Text-Book of Practical Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • Kappe, C. O., et al. (2019). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics. [Link]

  • Cheremisinoff, N. P. (n.d.). Polymerization of Unsaturated Aldehydes. Polymer Characterization. [Link]

  • ChemistryDocs.Com. (n.d.). Free Download Vogel's Textbook Of Practical Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). [PDF] Vogel's Textbook of Practical Organic Chemistry. [Link]

  • Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]

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Troubleshooting low yields in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Vilsmeier-Haack formylation, a powerful method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic substrates.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yields and achieve reliable results.

Frequently Asked Questions (FAQs): Troubleshooting Low Yields

Q1: My reaction is sluggish or not proceeding to completion, resulting in a low yield and recovery of starting material. What are the likely causes?

This is the most common issue and can typically be traced back to one of three areas: substrate reactivity, reaction conditions, or reagent integrity.

A1: Causality and Solutions

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that relies on the Vilsmeier reagent, a relatively weak electrophile.[3] Therefore, the reaction is most efficient with electron-rich substrates.[4] Aromatic rings substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are deactivated and will react very slowly, if at all.

    • Expert Recommendation: If your substrate is inherently electron-deficient, the Vilsmeier-Haack reaction may not be the appropriate synthetic route. However, for moderately deactivated systems, you can employ more forcing conditions. Consider increasing the equivalents of the Vilsmeier reagent; in some cases, increasing the amount of POCl₃ from 2 to 10 equivalents has been shown to dramatically improve yields from 60% to 90%.[1] You can also increase the reaction temperature and extend the reaction time.[5]

  • Insufficient Thermal Energy: While the initial formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is often performed at low temperatures (0-10 °C), the subsequent formylation of the aromatic substrate frequently requires heating to overcome the activation energy barrier.[2]

    • Expert Recommendation: After the initial addition of your substrate at a low temperature, allow the mixture to warm to room temperature and then heat it to a range of 60–100 °C.[1][5] Monitor the reaction progress by Thin Layer Chromatography (TLC). If a significant amount of starting material remains after several hours, a cautious increase in temperature (e.g., in 10 °C increments) or longer reaction time is warranted.[2]

  • Reagent Integrity: The quality of your reagents, particularly DMF, is critical. Over time, DMF can decompose into dimethylamine and formic acid. Dimethylamine is nucleophilic and can consume the Vilsmeier reagent, effectively halting the desired reaction.[6]

    • Expert Recommendation: Always use a fresh, unopened bottle of anhydrous DMF or freshly distilled DMF for best results. A quick "waft test" can be indicative; if the DMF has a strong fishy odor (characteristic of dimethylamine), it is likely degraded and should not be used.[6] Similarly, ensure your POCl₃ is of high purity and has been stored under anhydrous conditions.

Q2: My TLC analysis shows multiple spots, including the desired product, but the final isolated yield is poor. What potential side reactions are occurring?

The formation of multiple byproducts points towards issues with reaction control, primarily stoichiometry and temperature.

A2: Causality and Solutions

  • Di-formylation or Tri-formylation: Highly activated aromatic systems (e.g., phenols, anilines, pyrroles) can be so reactive that they undergo formylation at multiple positions on the aromatic ring.[5]

    • Expert Recommendation: To minimize this, carefully control the stoichiometry. Begin with a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to your substrate.[5] A critical technique is to add the pre-formed Vilsmeier reagent dropwise to a cooled solution of your substrate. This prevents localized areas of high reagent concentration that favor multiple formylation events.

  • Reaction with Other Functional Groups: While the Vilsmeier-Haack reaction is primarily for formylation, the reagent can react with other nucleophilic functional groups. For instance, active methylene compounds can be converted to β-chloro-α,β-unsaturated aldehydes.

    • Expert Recommendation: Review the structure of your starting material for competing reactive sites. If such sites are present, a protecting group strategy may be necessary prior to attempting the formylation.

Q3: I am struggling with the work-up procedure. My crude yield is low, or the product is difficult to isolate and purify. How can I optimize the post-reaction process?

A successful reaction can easily be compromised by a suboptimal work-up and purification strategy. The hydrolysis of the intermediate iminium salt is a critical and highly exothermic step.

A3: Causality and Solutions

  • Inefficient Quenching and Hydrolysis: The reaction is quenched by adding the mixture to ice water, often with a base like sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt to the final aldehyde.[3] If this is done improperly, hydrolysis may be incomplete, or the product may not precipitate cleanly.

    • Expert Recommendation: Perform the quench by pouring the reaction mixture slowly into a vigorously stirred beaker of crushed ice.[5] This helps to manage the exotherm. After the initial quench, add a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate portion-wise until the solution is neutral or slightly basic (pH 7-8). Vigorous stirring is essential to ensure complete hydrolysis.[3][5]

  • Product Loss During Purification: 3-Formylchromones and other formylated products are often crystalline solids, but impurities can sometimes inhibit crystallization.[5]

    • Expert Recommendation: Recrystallization is the preferred method for purifying solid products and can be highly effective.[5] If your product fails to crystallize or appears as an oil, column chromatography is a viable alternative. However, be aware that polar aldehydes can sometimes streak or be partially retained on silica gel, leading to yield loss. Use an appropriate solvent system and consider deactivating the silica gel with a small amount of triethylamine in your eluent if tailing is an issue.

Parameter Optimization Summary

ParameterIssueRecommended ActionScientific Rationale
Substrate Electronics Low reactivity due to electron-withdrawing groups.Use more forcing conditions (higher temp, excess reagent).[1][5]The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic system for efficient reaction.[3][4]
Stoichiometry Formation of di-formylated byproducts.Use a 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate.[5]Controls the availability of the electrophile, preventing over-reaction on highly activated rings.
Temperature Reaction is sluggish or stalls.Heat the reaction to 60-100 °C after initial reagent formation.[1]Provides the necessary activation energy for the electrophilic substitution step, especially for less reactive substrates.
Reagent Quality No reaction or very low conversion.Use fresh, anhydrous DMF and high-purity POCl₃.[6]Degraded DMF contains dimethylamine, which consumes the Vilsmeier reagent in a non-productive side reaction.[6]
Work-up Quench Incomplete hydrolysis or poor product precipitation.Pour reaction mixture slowly into ice with vigorous stirring; neutralize with a mild base.[3][5]Controls the highly exothermic hydrolysis of the iminium salt intermediate, ensuring complete conversion to the aldehyde and promoting clean precipitation.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields.

G start Low Yield Observed tlc Analyze Reaction Mixture by TLC start->tlc q1 Significant Starting Material Remains? tlc->q1 sol1 1. Check Reagent Quality (DMF, POCl₃) 2. Increase Reaction Temperature/Time 3. Increase Equivalents of Vilsmeier Reagent q1->sol1 Yes q2 Multiple Product Spots (Besides Starting Material)? q1->q2 No end_node Yield Optimized sol1->end_node sol2 1. Check Stoichiometry (Avoid Excess Reagent) 2. Add Vilsmeier Reagent Slowly to Substrate 3. Consider Lowering Reaction Temperature q2->sol2 Yes q3 Clean Reaction but Low Isolated Yield? q2->q3 No sol2->end_node sol3 1. Optimize Quenching Procedure (Slow Addition to Ice) 2. Ensure Complete Hydrolysis (Check pH) 3. Refine Purification Method (Recrystallization vs. Chromatography) q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A systematic workflow for troubleshooting low yields.

Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism is key to rational troubleshooting. The process involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack and hydrolysis.[4]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts with Arene Electron-Rich Arene (Ar-H) Arene->Intermediate Electrophilic Attack Hydrolysis Work-up (H₂O) Intermediate->Hydrolysis Product Aryl Aldehyde (Ar-CHO) Hydrolysis->Product

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Protocols & Methodologies

Protocol 1: Standard Vilsmeier-Haack Formylation of an Activated Arene

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution may become a thick, white slurry.

  • Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 equiv) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM).[3] Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate (NaOAc) portion-wise until the pH of the mixture is between 6 and 7.[3] Stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the intermediate.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.[3] If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).[3]

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography.[5]

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]

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Validation & Comparative

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated Chalcone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged structure," a versatile scaffold from which a multitude of biologically active compounds have been developed.[1] Their synthetic accessibility and broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of drug discovery.[2][3] A particularly effective strategy for enhancing the therapeutic potential of the chalcone scaffold is halogenation, with bromination emerging as a key modification for boosting potency.

This guide offers an in-depth comparison of brominated chalcone analogues, synthesizing experimental data to elucidate the critical relationship between the position and number of bromine substituents and the resulting biological activity. We will explore the causality behind these structure-activity relationships (SAR) and provide validated experimental protocols for researchers aiming to explore this promising class of compounds.

The Core Scaffold: Understanding the Chalcone Framework

The basic chalcone structure consists of two aromatic rings (Ring A, from acetophenone, and Ring B, from benzaldehyde) joined by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a crucial pharmacophore, often acting as a Michael acceptor, which is fundamental to many of its biological activities.[4]

Figure 1: General chemical structure of a chalcone, highlighting the two aromatic rings and the reactive enone bridge.

Comparative Analysis of Anticancer Activity

The introduction of bromine atoms onto the chalcone scaffold has been shown to significantly enhance cytotoxic activity against various cancer cell lines. The electronegativity and lipophilicity of bromine are key factors that influence the molecule's ability to cross cell membranes and interact with biological targets.

Key SAR Insights for Anticancer Potency:
  • Electron-Withdrawing Effects: Bromine, as an electron-withdrawing group, can increase the reactivity of the enone system, enhancing its potential for Michael addition reactions with nucleophilic residues (like cysteine) in cellular proteins, such as tubulin or enzymes involved in cell proliferation.

  • Positional Importance: The position of the bromine atom dictates its influence on the molecule's electronic properties and steric profile. Studies have shown that substitution on Ring B, particularly at the para-position, is often favorable. However, complex substitution patterns can yield highly potent compounds.

  • Mechanism of Action: Many brominated chalcones induce apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the generation of reactive oxygen species (ROS), which in turn upregulates death receptors like DR4 and DR5, triggering the apoptotic cascade.[5]

Performance Comparison: Anticancer IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative brominated chalcone analogues against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ID / NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
H72 2-Br, 5-CH₃SO₂, 6'-OCH₃MGC803 (Gastric)3.57[5]
HGC27 (Gastric)4.82[5]
SGC7901 (Gastric)5.61[5]
B3 5-Br on a pyridinyl Ring BHeLa (Cervical)3.20[6]
MCF-7 (Breast)3.85[6]
Compound 4a 3-Br, 4-OH, 5-OCH₃ on benzylideneK562 (Leukemia)≤ 3.86[7]
MDA-MB-231 (Breast)≤ 3.86[7]
α-Br-TMC α-Br, 2',3,4,4'-tetra-OCH₃Ba/F3-1*6 (Leukemia)~10[8]
2'-hydroxy-2-bromo-4,5-dimethoxychalcone 2'-OH on Ring A; 2-Br, 4,5-di-OCH₃ on Ring BMCF-7 (Breast)26.13[9]

Data compiled from multiple sources, direct comparison should be made with caution due to variations in experimental conditions.

Comparative Analysis of Antimicrobial Activity

Brominated chalcones have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. The lipophilic character imparted by the bromine atom is believed to enhance the compound's ability to penetrate the microbial cell wall and membrane.

Key SAR Insights for Antimicrobial Potency:
  • Lipophilicity and Membrane Permeation: Increased lipophilicity due to bromination can facilitate passage across the lipid-rich membranes of bacteria, particularly Gram-negative bacteria which possess an outer membrane.[7]

  • Steric Hindrance: While enhancing lipophilicity, the bulky nature of bromine can also introduce steric hindrance, which may reduce activity against certain targets, particularly in Gram-positive bacteria where it might impede interaction with cell wall components.[7]

  • Efflux Pump Inhibition: Some brominated chalcones do not exhibit direct bactericidal activity but can inhibit efflux pumps—proteins that bacteria use to expel antibiotics. This action can restore the efficacy of conventional antibiotics against resistant strains.[1] A bromine atom at the 2-position of Ring B has been shown to be beneficial for this activity.[1]

Performance Comparison: Antimicrobial MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of various brominated chalcones.

Compound NameSubstitution PatternMicroorganismMIC (µg/mL)Reference
4-bromo-3'-aminochalcone 4-Br on Ring B, 3'-NH₂ on Ring AStaphylococcus aureus (MSSA)1.9[10]
Staphylococcus aureus (MRSA)7.8[10]
(E)-3-(3-bromo-4-methoxyphenyl)-1-(thiazol-2-yl)prop-2-en-1-one 3-Br, 4-OCH₃ on Ring B; Thiazole Ring AS. aureus (MTCC 916)18 mm inhibition zone[10]
4'-bromo-2-hydroxychalcone 4'-Br, 2-OHStaphylococcus aureus (MRSA)Synergistic with antibiotics[11]

Note: Some data is presented as inhibition zone diameter, a qualitative measure of activity.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following are detailed, standard protocols for the synthesis and evaluation of brominated chalcone analogues.

Synthesis via Claisen-Schmidt Condensation

This reaction is the most common and efficient method for synthesizing chalcones, involving the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[12]

Claisen_Schmidt cluster_reactants Reactants & Reagents cluster_process Process R1 Brominated Acetophenone Mix 1. Mix Reactants in Solvent R1->Mix R2 Aromatic Benzaldehyde R2->Mix Base Base (NaOH/KOH) AddBase 2. Add Base Catalyst Stir at RT Base->AddBase Solvent Solvent (Ethanol) Solvent->Mix Mix->AddBase Monitor 3. Monitor Reaction (TLC) AddBase->Monitor Quench 4. Quench & Precipitate (Ice water / dil. HCl) Monitor->Quench Isolate 5. Isolate Product (Filtration) Quench->Isolate Purify 6. Purify & Characterize (Recrystallization, NMR, IR) Isolate->Purify Product Purified Brominated Chalcone Purify->Product

Figure 2: Workflow for the synthesis of brominated chalcones via Claisen-Schmidt condensation.

Step-by-Step Methodology:

  • Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of the appropriate brominated acetophenone derivative and aromatic benzaldehyde derivative in ethanol.[13]

  • Initiate Condensation: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 40-50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[12]

  • Reaction Monitoring: Continue stirring at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[13]

  • Neutralization: Acidify the mixture slowly with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7). A solid precipitate of the crude chalcone will form.[13]

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual base.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[14]

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Seed 1. Seed Cells in 96-well plate (e.g., 1.5x10³ cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Chalcone dilutions (e.g., 25-400 µg/mL) Incubate1->Treat Incubate2 4. Incubate 24-48h Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., 5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (DMSO) Incubate3->Solubilize Readout 8. Measure Absorbance (570 nm) Solubilize->Readout

Figure 3: Standard workflow for determining the cytotoxicity of chalcone analogues using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well microtiter plate at a density of approximately 1.5 x 10³ to 3 x 10⁴ cells per well in 100 µL of appropriate culture medium.[4][14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated chalcone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for another 24 to 48 hours.[14]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100-200 µL of fresh medium containing MTT solution (final concentration of ~0.5-1 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and performing a regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the test chalcone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (e.g., Tryptic Soy Broth) to each well.[15] Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~10⁴-10⁵ CFU/mL in each well.[16]

  • Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (broth only).[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like resazurin can be added to aid visualization.[15]

Conclusion and Future Perspectives

The strategic placement of bromine atoms on the chalcone scaffold is a powerful tool for modulating biological activity. The evidence strongly suggests that bromination enhances both anticancer and antimicrobial efficacy, primarily by increasing lipophilicity and modifying the electronic character of the core structure. For anticancer applications, compounds with bromine and other electron-withdrawing groups often show high potency, inducing apoptosis through mechanisms like ROS generation. In the antimicrobial realm, bromine's role is multifaceted, improving membrane permeability while also presenting potential steric challenges, and offering a promising avenue for combating antibiotic resistance through efflux pump inhibition.

Future research should focus on systematic comparative studies of positional isomers to build more precise SAR models. Exploring di- and tri-brominated analogues, as well as the synergistic effects of bromine in combination with other functional groups, will be critical for optimizing lead compounds. The development of brominated chalcones with high selectivity for cancer cells over normal cells remains a key challenge, but the versatility and proven potential of this scaffold ensure it will remain a significant area of investigation in the quest for novel therapeutics.

References

  • No specific reference for this number in the provided search results.
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  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (n.d.).
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023).
  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PubMed Central.
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). ScienceDirect.
  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (n.d.).
  • Synthesis and anti Methicillin resistant Staphylococcus aureus activity of substituted chalcones alone and in combination with non-beta-lactam antibiotics. (2012). PubMed.
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (n.d.).
  • The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC)
  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI.
  • Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. (n.d.). International Journal of Drug Development and Research.
  • Chalcone Derivatives: Synthesis and Cytotoxicity Assays. (2024). Al-Nahrain Journal of Science.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PubMed Central.
  • (PDF) Synthesis Characterization and Antimicrobial activity of some novel Chalcones. (2025).
  • Cytotoxicity of different compounds against various human cancer cell lines by the MTT assay. (n.d.).
  • Comparison of inhibitory activities (IC50 μM) of compounds on three targets. (n.d.).
  • Structural modification and antibacterial property studies of natural chalcone sanjuanolide. (2022). Springer.
  • Determination of MIC by Broth Dilution Method. (2017). YouTube.
  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020).
  • Cytotoxic activity evaluation of chalcones on human and mouse cell lines. (2014). PubMed Central.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • IC50 values and selectivity index of chalcone (1-4) against cancer cells. (n.d.).
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A Senior Application Scientist's Guide to Validating DFT Calculations with Experimental Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Theory and Experiment

In modern molecular sciences, the partnership between theoretical calculations and experimental measurement is not merely beneficial; it is essential for robust structural elucidation and mechanistic understanding. Density Functional Theory (T) stands as a cornerstone of computational chemistry, offering a powerful lens to predict molecular properties, including spectroscopic signatures. However, a calculated spectrum in isolation is a prediction, not a proof. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating DFT-derived spectroscopic data against experimental results.

The core principle of this guide is to establish a self-validating system where computational protocols are rigorously tested and benchmarked against the ground truth of experimental data.[1][2] This synergy accelerates research by allowing theory to interpret complex spectra, propose candidate structures, and explore transient states that are difficult to capture experimentally. Conversely, experimental data provide the definitive benchmark for refining computational models, ensuring their predictive accuracy and relevance.[3][4] We will explore the causality behind methodological choices, from the foundational geometry optimization to the nuances of simulating Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra.

Part 1: The Foundational Step - A High-Quality Molecular Geometry

All spectroscopic predictions, regardless of the technique, are critically dependent on the accuracy of the input molecular geometry. An incorrect or poorly optimized structure will invariably lead to erroneous spectral predictions. Therefore, the first and most crucial step in any validation workflow is to secure a reliable equilibrium geometry.

Protocol 1: Geometry Optimization and Frequency Verification
  • Initial Structure: Begin with a reasonable starting structure, obtained from crystallographic data, homologous models, or chemical intuition.

  • Choice of Method: Select an appropriate DFT functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVDZ) offers a good balance of accuracy and computational cost for many organic molecules.[5][6] The choice should be guided by literature precedents for similar molecular systems.[7]

  • Optimization: Perform a full geometry optimization without constraints. The goal is to find a local minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is mandatory. This serves two purposes:

    • Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed geometry, which must be corrected.

    • Zero-Point Vibrational Energy (ZPVE): This provides the ZPVE correction to the electronic energy.

  • Conformational Search: For flexible molecules, a single conformation may not be representative.[8] It is crucial to perform a thorough conformational search and Boltzmann-average the properties of the low-energy conformers to compare with experimental data, which reflects a population of states at a given temperature.[8]

DFT_Validation_Workflow cluster_prep Computational Preparation cluster_verify Verification cluster_calc Spectroscopic Calculation cluster_compare Validation Mol Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Mol->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Refine Refine Structure & Re-optimize Check->Refine Yes SpecCalc Spectra Calculation (IR/Raman, UV-Vis, NMR) Check->SpecCalc No Refine->Opt Compare Compare & Analyze (Scaling, Plotting) SpecCalc->Compare ExpData Experimental Spectroscopic Data ExpData->Compare Result Validated Structure & Spectral Assignment Compare->Result

Caption: General workflow for validating DFT calculations against experimental data.

Part 2: Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopies probe the vibrational modes of a molecule. DFT calculations are exceptionally proficient at predicting these frequencies, providing a "fingerprint" that can be matched to experimental spectra.[9][10]

Causality and Key Considerations

Calculated harmonic vibrational frequencies are systematically higher than experimental (anharmonic) frequencies.[11] This discrepancy arises from two main factors: the approximation in the electronic structure theory and the fact that calculations solve the Schrödinger equation for a harmonic potential, whereas real molecular vibrations are anharmonic.[11] To correct for this, uniform or mode-specific scaling factors are applied.[11][12] These factors are empirically derived for specific functional/basis set combinations by benchmarking against large sets of experimental data.[12][13]

Protocol 2: IR/Raman Spectra Calculation and Comparison
  • Prerequisite: A verified, optimized geometry (Protocol 1).

  • Calculation: The frequency calculation performed in Protocol 1 already provides the necessary data: harmonic frequencies and their corresponding intensities (IR) or activities (Raman).

  • Scaling: Apply a recommended scaling factor to the calculated frequencies. For B3LYP with Pople-style basis sets, this factor is typically in the range of 0.96-0.98.[11] It is crucial to source the appropriate factor for the chosen level of theory from the literature.[14][15]

  • Visualization: Plot the scaled, calculated spectrum. To facilitate comparison with experimental data, it's common to apply a Lorentzian or Gaussian broadening function to the calculated stick spectra, simulating experimental peak shapes.

  • Comparison: Create a table comparing the scaled calculated frequencies with the experimental peak positions. Calculate the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) to quantify the agreement.[16]

Data Presentation: Vibrational Mode Comparison
Experimental IR (cm⁻¹)Calculated Harmonic (cm⁻¹)Scaled (x0.965) (cm⁻¹)Assignment
~305031713050Aromatic C-H Stretch
~292530412935Asymmetric CH₃ Stretch
~147515341480C=C Aromatic Ring Stretch
~104010831045C-Cl Stretch
~820855825C-H Out-of-plane Bend

Note: Data is illustrative for a substituted aromatic compound.

Part 3: Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the workhorse method for calculating vertical excitation energies (corresponding to λmax) and oscillator strengths (related to peak intensity).[17]

Causality and Key Considerations

The accuracy of TD-DFT is highly sensitive to the choice of the exchange-correlation functional.[18] Standard functionals like B3LYP can perform poorly for certain types of transitions, such as charge-transfer or Rydberg excitations. Range-separated functionals (e.g., CAM-B3LYP, ωB97X-D) often provide more accurate results for a wider range of systems.[18]

Solvent effects are paramount in UV-Vis spectroscopy.[19] The polarity of the solvent can significantly shift absorption maxima (solvatochromism).[19] These effects must be included in the calculation, typically through a Polarizable Continuum Model (PCM), which models the solvent as a continuous dielectric medium.[8]

Protocol 3: TD-DFT Calculation and UV-Vis Comparison
  • Prerequisite: A verified, optimized ground-state geometry in the appropriate solvent model (e.g., using PCM).

  • TD-DFT Calculation: Perform a TD-DFT calculation requesting a sufficient number of excited states to cover the spectral region of interest.

  • Data Extraction: Identify the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). Transitions with high oscillator strengths correspond to the most intense peaks in the experimental spectrum.

  • Comparison: Compare the calculated λmax for the most intense transitions with the experimental absorption maxima. While a perfect match is rare, the relative ordering and approximate positions of the main absorption bands should be reproducible.[17]

Data Presentation: Electronic Transition Comparison
Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
3703900.0773HOMO -> LUMO
2502650.8540HOMO-1 -> LUMO

Note: Data is illustrative. Discrepancies of 10-20 nm between TD-DFT and experiment are common.[20]

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the connectivity and chemical environment of atoms in a molecule. DFT, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (δ) and coupling constants with high accuracy.[21]

Causality and Key Considerations

Calculations provide absolute shielding tensors (σ), not chemical shifts (δ). To convert to the familiar chemical shift scale, the calculated shielding of the nucleus of interest (σ_sample) is referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the exact same level of theory.[22]

δ_calc = σ_TMS - σ_sample

For improved accuracy, especially when comparing a series of related compounds, a linear regression can be performed by plotting experimental shifts against calculated shieldings.[22] δ_exp = m * σ_calc + b The slope (m) and intercept (b) from this correlation can then be used to scale the calculated values for unknown compounds, often leading to very high accuracy.[23] Solvent effects can also be significant, particularly for protons involved in hydrogen bonding, and should be modeled.[24][25]

Protocol 4: GIAO-DFT Calculation and NMR Comparison
  • Prerequisite: A verified, optimized geometry, preferably in a solvent model matching the experimental conditions.

  • NMR Calculation: Perform a GIAO NMR calculation.

  • Reference Calculation: Perform an identical GIAO NMR calculation on the reference standard (TMS).

  • Calculate Chemical Shifts: Using the equation above, calculate the chemical shifts for all relevant nuclei (e.g., ¹H, ¹³C).

  • Comparison: Tabulate the calculated chemical shifts alongside the experimental values. Assess the correlation using the coefficient of determination (R²) and the MAE.

Data Presentation: ¹³C NMR Chemical Shift Comparison
Atom LabelExperimental δ (ppm)Calculated σ (ppm)Calculated δ (ppm) (Referenced to TMS σ=184.1)Δ (Exp - Calc)
C1135.248.5135.6-0.4
C2128.955.0129.1-0.2
C3128.655.4128.7-0.1
C4132.151.8132.3-0.2
C5 (CH₃)21.3162.521.6-0.3

Note: Data is illustrative.

Conclusion

The validation of DFT calculations with experimental spectroscopic data is an iterative and powerful process. Discrepancies between theory and experiment are not failures but opportunities for deeper insight. They may point to an incorrect structural assignment, unaccounted-for environmental effects (like solvent or aggregation), or limitations in the computational model.[1][26] By systematically applying the protocols outlined in this guide, researchers can build a robust, self-validating workflow. This integrated approach elevates confidence in structural assignments, clarifies spectral interpretations, and ultimately accelerates the pace of discovery in chemical and pharmaceutical sciences.

References

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  • Zablocki, J., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Available at: [Link]

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  • Gray, M., et al. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. The Journal of Physical Chemistry A. Available at: [Link]

  • de la Cruz, F., et al. (2021). Comparison between experimental and theoretical UV–visible absorption spectra of Anils. ResearchGate. Available at: [Link]

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  • Yang, Y., & Gao, H. (2012). Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Ferreira, M. J., et al. (2025). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. Available at: [Link]

  • Louis, B., et al. (2018). Scaling factors for vibrational frequencies and zero-point vibrational energies of some recently developed exchange-correlation functionals. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly with the resurgence of targeted covalent inhibitors (TCIs), a deep understanding of a compound's reactivity profile is paramount.[1] While the on-target potency of a TCI is a key driver of its therapeutic efficacy, its potential to react with off-target biological nucleophiles can lead to undesirable toxicity and side effects.[2] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies with key biological nucleophiles, ensuring a robust evaluation of a TCI's selectivity.

The core principle of these studies is to assess the intrinsic reactivity of a TCI's electrophilic "warhead" against a panel of biologically relevant nucleophiles. This allows for a direct comparison of its propensity to form covalent adducts with off-target molecules versus its intended target. The choice of nucleophiles, the experimental conditions, and the analytical methods are all critical variables that must be carefully considered to generate meaningful and translatable data.

The "Why": Justifying Experimental Choices in Nucleophile Selection

Not all biological nucleophiles are created equal in the context of off-target reactivity. Their prevalence, intrinsic nucleophilicity, and the pKa of their reactive groups all contribute to their potential for engaging with a TCI. Our experimental design prioritizes a panel of nucleophiles that represent the most likely off-target interactors in a cellular environment.

  • Glutathione (GSH): As the most abundant intracellular thiol, GSH serves as a primary line of defense against reactive electrophiles. A high reactivity with GSH can indicate a potential for rapid systemic clearance and a higher likelihood of off-target modifications.

  • N-acetyl-L-cysteine (NAC): NAC is a cell-permeable cysteine precursor and a common model for the reactivity of proteinaceous cysteine residues. Its thiol group is a primary target for many electrophilic warheads.[3]

  • N-acetyl-L-lysine (NAL): While less nucleophilic than cysteine, the ε-amino group of lysine is a potential site for covalent modification, especially by highly reactive electrophiles.[1][4] Its abundance in proteins makes it a critical off-target nucleophile to assess.

  • Histidine and Serine: Though their side chains are generally less reactive than cysteine, certain microenvironments within a protein can enhance their nucleophilicity, making them potential, albeit less frequent, sites of covalent modification. Assessing reactivity with N-acetylated versions of these amino acids can provide valuable insights.

Experimental Workflow: A Self-Validating System for Assessing Cross-Reactivity

The following protocol outlines a robust and reproducible method for comparing the reactivity of a test compound against a panel of biological nucleophiles. The workflow is designed to be self-validating by including appropriate controls and employing a sensitive analytical endpoint.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions: - Test Compound (in DMSO) - Nucleophiles (in aqueous buffer) B Incubate Test Compound with each Nucleophile (e.g., 37°C, defined time points) A->B Add C Negative Control: - Nucleophile + DMSO A->C Add D Positive Control (optional): - Known reactive compound A->D Add E Quench Reaction (e.g., acidification or dilution) B->E At time points C->E At time points D->E At time points F Analyze by LC-MS/MS E->F Inject G Quantify remaining Test Compound F->G Process Data H Calculate Rate of Consumption (k_obs) G->H Calculate I Compare Reactivity Profile H->I Compare

Caption: Experimental workflow for assessing cross-reactivity with biological nucleophiles.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Nucleophile Stock Solutions: Prepare 10 mM stock solutions of Glutathione, N-acetyl-L-cysteine, and N-acetyl-L-lysine in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4). Ensure the pH is adjusted after dissolving the nucleophiles.

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

2. Reaction Setup:

  • For each nucleophile, set up the following reactions in triplicate in a 96-well plate:

    • Test Reaction: 90 µL of 1.1 mM nucleophile solution in reaction buffer + 10 µL of 1 mM test compound in reaction buffer (final concentrations: 1 mM nucleophile, 100 µM test compound).

    • Negative Control: 90 µL of 1.1 mM nucleophile solution in reaction buffer + 10 µL of 10% DMSO in reaction buffer.

  • Initiate the reaction by adding the test compound solution.

3. Incubation and Sampling:

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by transferring a 20 µL aliquot to a new plate containing 80 µL of a quenching solution (e.g., 1% formic acid in acetonitrile). This acidification step stops the reaction by protonating the nucleophiles.

4. LC-MS/MS Analysis:

  • Analyze the quenched samples by a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

  • The LC method should be capable of separating the test compound from the nucleophiles and any potential adducts.

  • The MS/MS method should utilize multiple reaction monitoring (MRM) for sensitive and specific quantification of the test compound. Direct detection of the covalent adducts can also be performed.[5][6]

5. Data Analysis and Interpretation:

  • Plot the natural logarithm of the remaining test compound concentration versus time for each nucleophile.

  • The pseudo-first-order rate constant (k_obs) for the reaction with each nucleophile is determined from the negative slope of the linear regression.

  • Compare the k_obs values to assess the relative reactivity of the test compound with each nucleophile.

Data Presentation: A Comparative Overview

The quantitative data generated from this study can be effectively summarized in a table for easy comparison.

NucleophileApparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹)
Glutathione (GSH)Example Value
N-acetyl-L-cysteine (NAC)Example Value
N-acetyl-L-lysine (NAL)Example Value
On-Target Protein Reference Value

Note: The apparent second-order rate constant (k_app) can be calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of the nucleophile.

A significantly higher rate constant for the on-target protein compared to the panel of biological nucleophiles provides strong evidence for the selectivity of the covalent inhibitor.[7] Conversely, high reactivity towards nucleophiles like glutathione may indicate potential liabilities.[2]

Conclusion: A Critical Step in TCI Development

The systematic evaluation of cross-reactivity with biological nucleophiles is a non-negotiable step in the development of safe and effective targeted covalent inhibitors.[3] The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize selectivity, mitigate off-target toxicity, and ultimately increase the probability of clinical success.[8] By employing a well-designed, self-validating experimental workflow and robust analytical methods, researchers can confidently characterize the reactivity profile of their compounds and make informed decisions throughout the drug discovery process.

References

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  • Houldsworth, S. J., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4983. [Link]

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  • Carroll, K. S., et al. (2021). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. bioRxiv. [Link]

  • Rosini, C., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6529. [Link]

  • ResearchGate. (2016). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

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  • Antunes, M. V., et al. (2021). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 22(16), 8749. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.